molecular formula C9H9BrO2 B1280373 1-(4-Bromo-2-methoxyphenyl)ethanone CAS No. 89368-12-7

1-(4-Bromo-2-methoxyphenyl)ethanone

Cat. No.: B1280373
CAS No.: 89368-12-7
M. Wt: 229.07 g/mol
InChI Key: KYZHKXMHJFOQPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromo-2-methoxyphenyl)ethanone is a useful research compound. Its molecular formula is C9H9BrO2 and its molecular weight is 229.07 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(4-Bromo-2-methoxyphenyl)ethanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(4-Bromo-2-methoxyphenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromo-2-methoxyphenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-bromo-2-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-6(11)8-4-3-7(10)5-9(8)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYZHKXMHJFOQPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30459103
Record name 1-(4-Bromo-2-methoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30459103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89368-12-7
Record name 1-(4-Bromo-2-methoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30459103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-bromo-2-methoxyphenyl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

Technical Monograph: 1-(4-Bromo-2-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Precision Nomenclature, Synthetic Utility, and Validation Protocols

Executive Summary

This technical guide provides a comprehensive analysis of 1-(4-Bromo-2-methoxyphenyl)ethanone (CAS 89368-12-7), a critical intermediate in the synthesis of biaryl scaffolds for medicinal chemistry.[1] Unlike standard catalog listings, this document focuses on resolving high-risk nomenclature ambiguities, detailing specific synthetic pathways, and establishing a self-validating quality control system for researchers.

Part 1: Nomenclature & Identity Matrix

The primary challenge with this compound is the potential for confusion with its structural isomer, 2-Bromo-4'-methoxyacetophenone (Phenacyl bromide derivative).[1] The table below establishes the definitive identity standards to prevent procurement and experimental errors.

Core Identity Table
Identifier TypeValue / DescriptorContext
Primary Name 1-(4-Bromo-2-methoxyphenyl)ethanone IUPAC Systematic
Common Name 4'-Bromo-2'-methoxyacetophenoneLaboratory / Catalog Usage
Inverted Name Ethanone, 1-(4-bromo-2-methoxyphenyl)-Chemical Abstracts (CAS) Indexing
CAS Registry 89368-12-7 Target Molecule
Molecular Formula C₉H₉BrO₂MW: 229.07 g/mol
SMILES COc1cc(Br)ccc1C(C)=OChemoinformatics / Docking
⚠️ CRITICAL AMBIGUITY WARNING

Do NOT confuse with CAS 2632-13-5.

  • Target (CAS 89368-12-7): Bromine is on the aromatic ring (Position 4).[1][2] Used for cross-coupling.[3][4][5][6]

  • Isomer (CAS 2632-13-5): Bromine is on the alpha-carbon (Side chain).[1] This is a lachrymator and alkylating agent.

Visualizing the Distinction:

NomenclatureLogic Root Query: Bromo-Methoxy-Acetophenone Target Target Molecule CAS: 89368-12-7 1-(4-Bromo-2-methoxyphenyl)ethanone Root->Target Correct Selection Trap High-Risk Isomer CAS: 2632-13-5 2-Bromo-1-(4-methoxyphenyl)ethanone Root->Trap Common Error Feature1 Br Location: Aromatic Ring (Pos 4) Target->Feature1 Feature2 Br Location: Alpha-Carbon (Side Chain) Trap->Feature2 App1 Application: Suzuki Coupling (Biaryl Synthesis) Feature1->App1 App2 Application: Alkylation (Heterocycle Formation) Feature2->App2

Figure 1: Decision tree for distinguishing the target scaffold from its lachrymator isomer.

Part 2: Structural Analysis & Reactivity

The chemical utility of 1-(4-Bromo-2-methoxyphenyl)ethanone stems from the interplay between its three substituents on the benzene ring.[1]

  • Acetyl Group (C-1): An electron-withdrawing group (EWG) that deactivates the ring but directs subsequent electrophilic substitutions to the meta position relative to itself.[1] It also serves as a handle for condensation reactions (e.g., Aldol).

  • Methoxy Group (C-2): A strong electron-donating group (EDG) via resonance.[1] It activates the ring, specifically at positions ortho and para to itself.

  • Bromine Atom (C-4): The strategic "handle." The C-Br bond is weaker than C-Cl, making it an excellent candidate for oxidative addition by Palladium(0) catalysts in cross-coupling reactions.[1]

Reactivity Profile:

  • Nucleophilic Attack: The ketone carbonyl is susceptible to reduction (NaBH₄) or Grignard addition.

  • Cross-Coupling: The 4-position is activated for Suzuki-Miyaura coupling due to the minimal steric hindrance compared to the 2-position.[1]

Part 3: Synthetic Utility & Applications[4][5][8][9]

The primary application of this compound is as a Type II Scaffold in drug discovery, particularly for synthesizing biaryl systems found in kinase inhibitors and anti-inflammatory agents.

Core Workflow: Suzuki-Miyaura Coupling

The following protocol outlines the standard conversion of the target molecule into a biaryl system.

Reaction Scheme: Ar-Br + Ar'-B(OH)₂ → [Pd(0)/Base] → Ar-Ar'[1]

Detailed Protocol:

  • Reagents:

    • Substrate: 1-(4-Bromo-2-methoxyphenyl)ethanone (1.0 eq)[1]

    • Coupling Partner: Phenylboronic acid derivative (1.2 eq)[1][6]

    • Catalyst: Pd(dppf)Cl₂ (3-5 mol%) - Chosen for stability against air.[1]

    • Base: K₂CO₃ (2.0 eq) or Cs₂CO₃ (for difficult substrates).

    • Solvent: 1,4-Dioxane/Water (4:1 ratio).[1]

  • Procedure:

    • Degas solvents with nitrogen for 15 minutes (Critical: Oxygen poisons Pd catalyst).

    • Combine substrate, boronic acid, and base in the reaction vessel.[5][6][7]

    • Add catalyst under inert atmosphere.

    • Heat to 90°C for 4-12 hours.

    • Monitor via TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.6) should disappear.

  • Workup:

    • Cool to RT, filter through Celite to remove Palladium black.

    • Extract with Ethyl Acetate.[8] Wash with brine.

    • Purify via flash column chromatography.

SynthesisWorkflow SM Start: 1-(4-Bromo-2-methoxyphenyl)ethanone (Ar-Br) Inter Intermediate: Oxidative Addition Complex (Ar-Pd-Br) SM->Inter 90°C, N2 Atm Reagents Reagents: Ar-B(OH)2 + Pd(dppf)Cl2 + K2CO3 Reagents->Inter Prod Product: Biaryl Ketone Scaffold (Ar-Ar') Inter->Prod Reductive Elimination

Figure 2: Mechanistic workflow for the Suzuki-Miyaura coupling utilizing the C-4 bromine handle.

Part 4: Validation & Quality Control (Self-Validating System)

To ensure scientific integrity, researchers must validate the identity of CAS 89368-12-7 using Nuclear Magnetic Resonance (NMR).[1] The following data points serve as a "fingerprint" to distinguish it from isomers.

1H-NMR Interpretation (CDCl₃, 400 MHz)
Chemical Shift (δ)MultiplicityIntegrationAssignmentDiagnostic Logic
2.60 ppm Singlet (s)3H-C(=O)CH₃Methyl ketone protons.[1]
3.92 ppm Singlet (s)3H-OCH₃Methoxy group protons.[1]
7.10 - 7.15 ppm Doublet of Doublets1HAr-H (C-5)Coupled to H-6 (ortho) and H-3 (meta).[1]
7.18 ppm Doublet (d)1HAr-H (C-3)Ortho to Methoxy; appears as a doublet due to meta-coupling (small J).[1]
7.65 ppm Doublet (d)1HAr-H (C-6)Ortho to Carbonyl; most deshielded due to EWG effect.[1]

Differentiation Check: If you observe a singlet around 4.4-4.6 ppm (integrating to 2H), you have the WRONG COMPOUND (Phenacyl bromide, CAS 2632-13-5).[1] The target molecule has no CH₂ protons.

Part 5: Safety & Handling
  • Hazard Classification: GHS07 (Warning).

  • H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Storage: Store at 2-8°C under inert gas. The methoxy group makes the ring electron-rich, potentially susceptible to slow oxidation over years if improper storage is used.

References
  • Biosynce . (n.d.). 1-(4-Bromo-2-methoxyphenyl)ethanone CAS 89368-12-7.[1][2][9] Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Retrieved from [Link][1]

  • Organic Chemistry Portal . (n.d.). Suzuki Coupling.[3][4][5][6] Retrieved from [Link]

Sources

Biological Activity & Synthetic Utility of 1-(4-Bromo-2-methoxyphenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development Professionals

Executive Summary & Scaffold Analysis

1-(4-Bromo-2-methoxyphenyl)ethanone (CAS: 89368-12-7), often referred to as 4'-Bromo-2'-methoxyacetophenone, represents a privileged scaffold in medicinal chemistry. Unlike simple acetophenones, this specific substitution pattern offers a unique electronic and steric profile that makes it an ideal precursor for bioactive chalcones , pyrazolines , and isoxazoles .

The "4-Br-2-OMe" Pharmacophore Advantage

The biological potency of derivatives synthesized from this scaffold stems from the synergistic effects of its substituents on the phenyl ring (Ring A):

  • 4-Bromo Substituent (Para-position):

    • Lipophilicity: The bromine atom significantly increases the partition coefficient (LogP), enhancing the molecule's ability to penetrate lipid bilayers (crucial for antimicrobial and CNS-active agents).

    • Metabolic Stability: The C-Br bond is robust, often blocking metabolic oxidation at the para-position (a common clearance route).

    • Halogen Bonding: Bromine can participate in specific halogen-bonding interactions with protein targets (e.g., carbonyl backbone oxygens in enzyme active sites).

  • 2-Methoxy Substituent (Ortho-position):

    • Electronic Effect: Acts as a strong electron-donating group (EDG) via resonance, increasing the electron density of the aromatic ring.

    • Conformational Lock: The steric bulk of the ortho-methoxy group restricts the rotation of the acetyl side chain, favoring specific conformations that may enhance binding affinity to receptors like Tubulin or COX-2 .

Synthetic Pathways: From Scaffold to Bioactive Agents[1]

The primary utility of 1-(4-Bromo-2-methoxyphenyl)ethanone is its role as the nucleophilic component in condensation reactions. The acetyl methyl group is sufficiently acidic to undergo deprotonation, initiating carbon-carbon bond formation.

Core Synthetic Workflow

The following diagram illustrates the divergent synthesis of three major bioactive classes from the parent scaffold.

G Start 1-(4-Bromo-2-methoxyphenyl) ethanone Chalcone Chalcone Derivatives (α,β-unsaturated ketones) Start->Chalcone Claisen-Schmidt Condensation (NaOH/EtOH, RT) Aldehyde Ar-CHO (Aromatic Aldehydes) Aldehyde->Chalcone Pyrazoline Pyrazoline Derivatives (5-membered N-heterocycle) Chalcone->Pyrazoline Hydrazine Hydrate (NH2NH2·H2O, Reflux) Isoxazole Isoxazole Derivatives (O,N-heterocycle) Chalcone->Isoxazole Hydroxylamine HCl (NH2OH·HCl, Reflux)

Figure 1: Divergent synthetic pathway transforming the acetophenone scaffold into pharmacologically active heterocycles.

Detailed Protocol: Claisen-Schmidt Condensation

This protocol yields Chalcones , the most versatile derivatives of this scaffold.

Reagents:

  • 1-(4-Bromo-2-methoxyphenyl)ethanone (1.0 equiv)

  • Substituted Benzaldehyde (e.g., 4-Chlorobenzaldehyde) (1.0 equiv)

  • Sodium Hydroxide (NaOH) (40% aq.[1] solution)

  • Ethanol (95%)

Methodology:

  • Dissolution: Dissolve 0.01 mol of 1-(4-Bromo-2-methoxyphenyl)ethanone and 0.01 mol of the aromatic aldehyde in 20 mL of ethanol in a round-bottom flask.

  • Catalysis: Add 5 mL of 40% NaOH dropwise with vigorous stirring at 0-5°C (ice bath). Scientific Note: Low temperature prevents polymerization of the aldehyde.

  • Reaction: Allow the mixture to stir at room temperature for 4–6 hours. Monitoring via TLC (Hexane:Ethyl Acetate 7:3) is mandatory.

  • Work-up: Pour the reaction mixture into crushed ice containing dilute HCl (to neutralize excess base).

  • Purification: Filter the precipitated solid, wash with cold water, and recrystallize from ethanol to obtain the pure chalcone.

Pharmacological Profile & Biological Activity[1][2][3][4][5][6]

Derivatives of 1-(4-Bromo-2-methoxyphenyl)ethanone exhibit a broad spectrum of biological activities. The "enone" linker in chalcones and the C=N bond in pyrazolines are critical for these effects.

A. Antimicrobial Activity (Antibacterial & Antifungal)

Mechanism: The lipophilic nature of the 4-bromo-2-methoxyphenyl moiety facilitates the molecule's passage through the lipid-rich bacterial cell wall.

  • Target: Bacterial cell membrane and DNA gyrase inhibition.

  • Key Findings: Chalcone derivatives with electron-withdrawing groups (like Cl, NO2) on the aldehyde ring (Ring B) show synergistic activity with the 4-Br on Ring A.

  • Spectrum: High efficacy against Gram-positive bacteria (S. aureus, B. subtilis) due to the interaction with the peptidoglycan layer.

B. Anticancer Activity (Cytotoxicity)

Mechanism: Chalcones derived from this scaffold act as Michael Acceptors .

  • Pathway: The

    
    -unsaturated ketone undergoes Michael addition with sulfhydryl (-SH) groups of cysteine residues on critical proteins, such as Tubulin .
    
  • Effect: Disruption of microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

  • SAR Insight: The 2-methoxy group provides steric hindrance that prevents metabolic deactivation, prolonging the residence time of the drug within the tumor cell.

C. Anti-inflammatory Activity

Mechanism: Inhibition of the NF-κB signaling pathway and COX-2 enzyme expression.

  • Logic: The structural similarity to established NSAIDs allows these derivatives to dock into the hydrophobic channel of Cyclooxygenase enzymes.

Structure-Activity Relationship (SAR) Logic

The following diagram summarizes the mechanistic basis for the biological activity.

SAR Core 1-(4-Bromo-2-methoxyphenyl) ethanone Derivative Br 4-Bromo Group (Lipophilicity & Halogen Bond) Core->Br OMe 2-Methoxy Group (Steric Bulk & e- Donor) Core->OMe Linker α,β-Unsaturated Ketone (Michael Acceptor) Core->Linker Membrane Target: Bacterial Membrane (Permeation) Br->Membrane Increases LogP COX Target: COX-2 Enzyme (Hydrophobic Pocket Binding) Br->COX Hydrophobic Interaction OMe->COX Orientation Control Tubulin Target: Tubulin Cysteine (Covalent Modification) Linker->Tubulin Alkylation of -SH

Figure 2: Structure-Activity Relationship (SAR) mapping specific structural features to biological targets.

Quantitative Data Summary

The table below synthesizes typical IC50 and MIC values observed for chalcone derivatives of this scaffold against standard pathogens and cancer cell lines. Note: Values are representative of high-performing derivatives in this class.

Biological ActivityTarget Organism/Cell LineRepresentative Potency (IC50 / MIC)Reference Standard
Antibacterial Staphylococcus aureus4 - 8 µg/mLCiprofloxacin
Antibacterial Escherichia coli12 - 25 µg/mLAmpicillin
Antifungal Candida albicans10 - 20 µg/mLFluconazole
Anticancer HeLa (Cervical Cancer)5 - 15 µMDoxorubicin
Anticancer MCF-7 (Breast Cancer)8 - 20 µMCisplatin

References

  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Source: ACS Omega (2022). URL:[Link]

  • Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. Source: Brazilian Journal of Microbiology (NIH). URL:[Link]

  • 1-(4-Bromo-2-methoxyphenyl)ethanone - Substance Profile. Source: PubChem (NIH). URL:[Link]

  • Synthesis and biological evaluation of pyrazoline derivatives as antibacterial agents. Source: International Journal of Pharmacy and Biological Sciences. URL:[Link]

  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Source: Molecules (NIH). URL:[Link]

Sources

Methodological & Application

Synthesis of derivatives from 1-(4-Bromo-2-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Bioactive Scaffolds from 1-(4-Bromo-2-methoxyphenyl)ethanone

Executive Summary

This application note details the synthetic utility of 1-(4-Bromo-2-methoxyphenyl)ethanone (CAS: 135354-26-8) as a high-value intermediate in medicinal chemistry. This scaffold offers a unique "dual-handle" architecture: an electrophilic acetyl group at position 1 and a reactive aryl bromide at position 4, modulated by an electron-donating methoxy group at position 2. This guide provides optimized protocols for divergent synthesis, enabling the rapid generation of chalcones , pyrazolines , and biaryl libraries—structural motifs prevalent in oncology and infectious disease research.

Strategic Chemical Profile

The starting material, 1-(4-Bromo-2-methoxyphenyl)ethanone, is not merely a substrate but a branching point for structural diversity.

  • The Acetyl Handle (C1): The methyl ketone is primed for Claisen-Schmidt condensation. The ortho-methoxy group provides steric influence that can improve selectivity and solubility compared to unsubstituted analogs.

  • The Halogen Handle (C4): The bromine atom is para to the electron-withdrawing acetyl group. This electronic push-pull system activates the C-Br bond for oxidative addition by Palladium(0), making it a superior substrate for Suzuki-Miyaura and Buchwald-Hartwig couplings compared to electron-rich aryl bromides.

Divergent Synthesis Workflow

The following flowchart illustrates the strategic pathways accessible from this core scaffold.

SynthesisWorkflow Start 1-(4-Bromo-2-methoxyphenyl)ethanone (Core Scaffold) Chalcone Chalcone Derivatives (Claisen-Schmidt) Start->Chalcone Ar-CHO, NaOH Biaryl Biaryl Ketones (Suzuki Coupling) Start->Biaryl Ar-B(OH)2, Pd(0) Amination Aryl Amines (Buchwald-Hartwig) Start->Amination R-NH2, Pd(0) Pyrazoline Pyrazoline Scaffolds (Cyclization) Chalcone->Pyrazoline NH2NH2

Figure 1: Divergent synthetic pathways transforming the core scaffold into three distinct pharmacophore classes.

Module 1: The Chalcone Platform (Claisen-Schmidt Condensation)

Chalcones (1,3-diaryl-2-propen-1-ones) are privileged structures with documented anticancer and anti-inflammatory activity. The presence of the 4-bromo group in the starting material allows for late-stage functionalization after the chalcone is formed.

Mechanism of Action

The reaction proceeds via an enolate mechanism. The base deprotonates the


-methyl group of the ketone, generating an enolate that attacks the electrophilic carbonyl of the aldehyde. Subsequent dehydration yields the 

-unsaturated ketone.
Experimental Protocol

Target: Synthesis of (E)-1-(4-bromo-2-methoxyphenyl)-3-(substituted-phenyl)prop-2-en-1-one.

Reagents:

  • 1-(4-Bromo-2-methoxyphenyl)ethanone (1.0 eq)

  • Aryl Aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 eq)

  • Sodium Hydroxide (NaOH), 40% aq. solution

  • Ethanol (95%)

Step-by-Step Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 5.0 mmol of 1-(4-Bromo-2-methoxyphenyl)ethanone and 5.0 mmol of the chosen aryl aldehyde in 15 mL of ethanol.

  • Catalysis: Place the flask in an ice bath (0–5 °C). Dropwise add 5 mL of 40% NaOH solution with vigorous stirring. Note: The reaction is exothermic; temperature control prevents side reactions (Cannizzaro).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. A precipitate typically forms as the chalcone product crashes out of solution.

  • Workup: Pour the reaction mixture into 100 mL of ice-cold water containing 2 mL of HCl (to neutralize excess base).

  • Isolation: Filter the solid precipitate under vacuum. Wash the cake with cold water (

    
     mL) and cold ethanol (
    
    
    
    mL).
  • Purification: Recrystallize from hot ethanol or ethyl acetate/hexane (1:4) to yield needle-like crystals.

Data Validation (Expected):

  • Yield: 80–92%

  • 1H NMR: Distinct doublets for vinylic protons (

    
     7.4–7.8 ppm) with coupling constants 
    
    
    
    Hz, confirming the trans (E) geometry.

Module 2: Heterocyclic Cyclization (Pyrazoline Synthesis)

Pyrazolines are formed by reacting the chalcone (from Module 1) with hydrazine. This step locks the rotatable chalcone bond into a rigid 5-membered ring, often enhancing biological specificity.

Experimental Protocol

Target: Synthesis of 3-(4-bromo-2-methoxyphenyl)-5-(substituted-phenyl)-4,5-dihydro-1H-pyrazole.

Reagents:

  • Chalcone derivative (from Module 1) (1.0 eq)

  • Hydrazine Hydrate (80%) (5.0 eq)

  • Glacial Acetic Acid (Solvent/Catalyst) or Ethanol with catalytic AcOH.

Step-by-Step Procedure:

  • Setup: Dissolve 2.0 mmol of the chalcone in 10 mL of glacial acetic acid.

  • Addition: Add 10.0 mmol of hydrazine hydrate.

  • Reflux: Heat the mixture to reflux (118 °C) for 6–8 hours. Monitor by TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).

  • Quench: Cool the mixture and pour onto crushed ice.

  • Isolation: The product will precipitate. Filter, wash with water, and dry.

  • Purification: Recrystallization from ethanol.

Module 3: The Halogen Handle (Suzuki-Miyaura Coupling)

The 4-bromo substituent allows for the introduction of biaryl diversity. This reaction is best performed before chalcone formation if the aldehyde partner is sensitive, or after if the aldehyde is robust.

Mechanism Visualization

The catalytic cycle involves Oxidative Addition of the Ar-Br bond to Pd(0), Transmetallation with the Boronic Acid, and Reductive Elimination to form the C-C bond.

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Complex1 Ar-Pd(II)-Br OxAdd->Complex1 TransMet Transmetallation (+ Ar'-B(OH)2) Complex1->TransMet Complex2 Ar-Pd(II)-Ar' TransMet->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product

Figure 2: Catalytic cycle for the Pd-catalyzed cross-coupling of the 4-bromo moiety.[1]

Experimental Protocol

Target: Synthesis of 1-(4'-phenyl-3-methoxy-[1,1'-biphenyl]-4-yl)ethanone.

Reagents:

  • 1-(4-Bromo-2-methoxyphenyl)ethanone (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Pd(PPh3)4 (3-5 mol%)

  • K2CO3 (2.0 eq)

  • Solvent: 1,4-Dioxane : Water (4:1)

Step-by-Step Procedure:

  • Degassing: In a reaction vial, combine the aryl bromide (1.0 mmol), boronic acid (1.2 mmol), and K2CO3 (2.0 mmol) in 5 mL of Dioxane/Water. Bubble Nitrogen gas through the solvent for 10 minutes to remove oxygen (critical for Pd catalyst life).

  • Catalyst Addition: Add Pd(PPh3)4 (0.05 mmol) quickly and seal the vial under Nitrogen.

  • Reaction: Heat to 90 °C for 12 hours. The solution typically turns black (Pd precipitation) upon completion.

  • Workup: Dilute with Ethyl Acetate (20 mL), wash with brine, and dry over Na2SO4.

  • Purification: Flash column chromatography (Silica gel, Hexane:EtOAc gradient).

Quantitative Data Summary

Derivative ClassReaction TypeTypical YieldKey Spectral Feature (1H NMR)
Chalcone Claisen-Schmidt85-92%

7.6 (d, J=15Hz, =CH)
Pyrazoline Cyclization70-80%

3.1, 3.8 (dd, CH2 of pyrazoline)
Biaryl Suzuki Coupling75-88%Disappearance of Ar-Br signal

References

  • Claisen-Schmidt Condensation of Acetophenones

    • Synthesis of Chalcones.[2][3][4][5][6] Jetir.Org. Retrieved from [Link]

    • Biological Significance of Some Substituted Novel Chalcones. J. Chem. Pharm.[2] Res. Retrieved from [Link]

  • Suzuki Coupling Mechanisms & Protocols

    • The Suzuki Reaction: Mechanism and Conditions. Harvard University, Myers Group. Retrieved from [Link]

    • Suzuki-Miyaura Cross-Coupling.[7] University of California, Berkeley. Retrieved from [Link]

  • Biological Activity of Brominated Acetophenones

    • 2-Bromo-4'-methoxyacetophenone Analytical Data & Applications.[8] Chemdad.[8] Retrieved from [Link]

    • Synthesis and biological evaluation of chalcones. Pharmascholars. Retrieved from [Link]

  • Crystallographic Data

    • Structure of 2-Bromo-1-(4-methoxyphenyl)ethanone.[8][9] Acta Crystallographica.[9] Retrieved from [Link]

Sources

The Versatile Building Block: Application Notes for 1-(4-Bromo-2-methoxyphenyl)ethanone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Synthetic Potential

1-(4-Bromo-2-methoxyphenyl)ethanone is a highly functionalized aromatic ketone that serves as a valuable and versatile building block in modern organic synthesis. Its strategic placement of a bromine atom, a methoxy group, and a ketone moiety on the phenyl ring allows for a diverse range of chemical transformations. The bromine atom is primed for participation in a variety of powerful cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The methoxy group, an electron-donating entity, modulates the reactivity of the aromatic ring and can influence the regioselectivity of certain reactions. The acetyl group provides a reactive handle for alpha-functionalization and serves as a key precursor for the construction of various heterocyclic scaffolds.[1][2]

This technical guide provides an in-depth exploration of the synthetic utility of 1-(4-Bromo-2-methoxyphenyl)ethanone, offering detailed application notes and robust protocols for its use in several key classes of organic reactions. The methodologies presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage this building block for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2]

Physicochemical Properties

A clear understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.

PropertyValueReference
CAS Number 89368-12-7[3]
Molecular Formula C₉H₉BrO₂[3]
Molecular Weight 229.07 g/mol [3]
Appearance Solid[3]
Melting Point 63-64 °C[1]

Core Applications and Synthetic Protocols

The unique structural features of 1-(4-Bromo-2-methoxyphenyl)ethanone make it an ideal substrate for a multitude of synthetic transformations. This section details the application of this building block in key reaction classes, providing both the theoretical underpinnings and detailed, actionable protocols.

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

The presence of the aryl bromide functionality makes 1-(4-Bromo-2-methoxyphenyl)ethanone an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the efficient construction of C-C, C-N, and C-O bonds.

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, which are prevalent in many biologically active compounds.[1][2] The reaction couples an organoboron species (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.

Causality Behind Experimental Choices: The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki-Miyaura coupling. A phosphine ligand, such as SPhos or XPhos, is often employed to stabilize the palladium catalyst and facilitate the catalytic cycle. The base, commonly a carbonate or phosphate, is essential for the transmetalation step. A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up & Purification reagents 1. Combine 1-(4-Bromo-2-methoxyphenyl)ethanone, boronic acid, base, and solvent. degas 2. Degas the mixture. reagents->degas add_catalyst 3. Add Pd catalyst and ligand. degas->add_catalyst heat 4. Heat the reaction mixture. add_catalyst->heat quench 5. Quench and extract. heat->quench purify 6. Purify by chromatography. quench->purify

Figure 1: General workflow for a Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • Materials:

    • 1-(4-Bromo-2-methoxyphenyl)ethanone (1.0 mmol, 229 mg)

    • Phenylboronic acid (1.2 mmol, 146 mg)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

    • SPhos (0.04 mmol, 16.4 mg)

    • Potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg)

    • 1,4-Dioxane (4 mL)

    • Water (1 mL)

  • Procedure:

    • To a dry Schlenk flask, add 1-(4-Bromo-2-methoxyphenyl)ethanone, phenylboronic acid, and potassium phosphate.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add 1,4-dioxane and water to the flask.

    • In a separate vial, dissolve palladium(II) acetate and SPhos in a small amount of degassed 1,4-dioxane.

    • Add the catalyst solution to the reaction flask under a positive pressure of inert gas.

    • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides and primary or secondary amines.[4] This reaction has broad applications in medicinal chemistry, as the arylamine motif is a common feature in many pharmaceutical agents.

Causality Behind Experimental Choices: The selection of the palladium precursor, ligand, and base is crucial for an efficient Buchwald-Hartwig amination. Bulky electron-rich phosphine ligands, such as those from the Buchwald or Hartwig groups, are often necessary to promote the reductive elimination step. A strong, non-nucleophilic base like sodium tert-butoxide is typically used to deprotonate the amine and facilitate the catalytic cycle.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up & Purification reagents 1. Combine 1-(4-Bromo-2-methoxyphenyl)ethanone, amine, and base in a dry solvent. degas 2. Degas the mixture. reagents->degas add_catalyst 3. Add Pd catalyst and ligand. degas->add_catalyst heat 4. Heat the reaction mixture. add_catalyst->heat quench 5. Quench and extract. heat->quench purify 6. Purify by chromatography. quench->purify

Figure 2: General workflow for a Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

  • Materials:

    • 1-(4-Bromo-2-methoxyphenyl)ethanone (1.0 mmol, 229 mg)

    • Morpholine (1.2 mmol, 105 µL)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 9.2 mg)

    • Xantphos (0.02 mmol, 11.6 mg)

    • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 135 mg)

    • Toluene (5 mL)

  • Procedure:

    • In a glovebox or under an inert atmosphere, add sodium tert-butoxide to a dry Schlenk flask.

    • Add 1-(4-Bromo-2-methoxyphenyl)ethanone, Xantphos, and Pd₂(dba)₃ to the flask.

    • Add toluene, followed by morpholine.

    • Seal the flask and heat the reaction mixture to 100 °C for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Synthesis of Heterocyclic Scaffolds: Accessing Chromones

The acetophenone functionality of 1-(4-Bromo-2-methoxyphenyl)ethanone serves as a convenient starting point for the synthesis of various heterocyclic systems. One notable application is in the synthesis of chromones, a class of compounds with a wide range of biological activities.

Causality Behind Experimental Choices: The synthesis of chromones from 2-hydroxyacetophenones often proceeds via a Baker-Venkataraman rearrangement followed by an acid-catalyzed cyclization.[5] Microwave-assisted synthesis can significantly accelerate these reactions.[6][7] Demethylation of the 2-methoxy group to a 2-hydroxy group is a necessary prerequisite for this transformation.

Chromone_Synthesis_Workflow cluster_demethylation Demethylation cluster_baker_venkataraman Baker-Venkataraman Rearrangement cluster_cyclization Cyclization start 1-(4-Bromo-2-methoxyphenyl)ethanone demethylate BBr₃ or HBr start->demethylate hydroxy 1-(4-Bromo-2-hydroxyphenyl)ethanone demethylate->hydroxy acylate Acylation with an acid chloride/anhydride hydroxy->acylate rearrange Base-catalyzed rearrangement acylate->rearrange diketone 1,3-Diketone intermediate rearrange->diketone cyclize Acid-catalyzed cyclization diketone->cyclize chromone Chromone product cyclize->chromone

Sources

Application Note: Chemoselective Amination of 1-(4-Bromo-2-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the divergent synthetic pathways for 1-(4-Bromo-2-methoxyphenyl)ethanone (CAS: 103426-96-6), a versatile scaffold containing two distinct electrophilic sites: a sterically hindered ketone and an aryl bromide.

Introduction & Structural Analysis[1][2][3]

1-(4-Bromo-2-methoxyphenyl)ethanone presents a unique challenge and opportunity in synthesis due to its bifunctional electrophilicity .

  • Site A (Ketone): The acetyl group is susceptible to nucleophilic attack by amines (condensation/reductive amination). However, the ortho-methoxy group exerts significant steric hindrance , reducing the electrophilicity of the carbonyl carbon and impeding imine formation compared to non-substituted acetophenones.

  • Site B (Aryl Bromide): The bromine atom at the para position (relative to the acetyl) is an excellent handle for Palladium-catalyzed cross-coupling (Buchwald-Hartwig).

Strategic Insight: The steric bulk of the ortho-methoxy group, while a hindrance for carbonyl chemistry, acts as a "kinetic protector" during Buchwald-Hartwig couplings, often minimizing the need for acetal protection of the ketone.

Decision Matrix: Pathway Selection

ReactionPathways Start 1-(4-Bromo-2-methoxyphenyl)ethanone Decision Target Moiety? Start->Decision Amine Amine (R-NH2) Amine->Decision PathA Pathway A: Reductive Amination Decision->PathA Alkyl Chain Extension PathB Pathway B: Buchwald-Hartwig Decision->PathB Aryl Functionalization ProdA 1-(4-Bromo-2-methoxyphenyl)-N-alkylethanamine (Preserves Ar-Br) PathA->ProdA ProdB 1-(4-(Alkylamino)-2-methoxyphenyl)ethanone (Preserves Ketone) PathB->ProdB

Figure 1: Divergent synthetic pathways based on target functionalization.

Pathway A: Reductive Amination (Ketone Functionalization)

Challenge: The ortho-methoxy group hinders the formation of the intermediate imine/enamine. Standard conditions (MeOH, NaBH3CN) often result in low conversion or require prolonged reaction times. Solution: Use Titanium(IV) isopropoxide [Ti(OiPr)4] as a Lewis acid and water scavenger to drive the equilibrium toward the imine before adding the reducing agent.

Protocol 1: Ti(OiPr)4-Mediated Reductive Amination

Applicability: Primary and secondary amines. Scale: 1.0 mmol (Representative)

Reagents:
  • Substrate: 1-(4-Bromo-2-methoxyphenyl)ethanone (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv

  • Lewis Acid: Titanium(IV) isopropoxide (1.5 – 2.0 equiv)

  • Reductant: Sodium borohydride (NaBH4) (1.5 equiv) Note: NaBH(OAc)3 is milder but NaBH4 is often required for hindered imines generated via Ti-methods.

  • Solvent: THF (anhydrous) or Methanol.

Step-by-Step Procedure:
  • Imine Formation (The "Push"):

    • In a flame-dried flask under Nitrogen, dissolve the ketone (229 mg, 1 mmol) and the amine (1.2 mmol) in anhydrous THF (5 mL).

    • Add Ti(OiPr)4 (0.45 mL, ~1.5 mmol) dropwise. The solution may turn slightly yellow/orange.

    • Critical Step: Stir at ambient temperature for 6–12 hours. For bulky amines, heat to 50°C. Monitor by TLC (the imine is often visible) or crude NMR. Do not proceed until the ketone is consumed.

  • Reduction:

    • Cool the reaction mixture to 0°C.

    • Add NaBH4 (57 mg, 1.5 mmol) portion-wise. (Caution: Gas evolution).

    • Optional: If using MeOH as solvent for the reduction step, dilute the THF mixture with MeOH (2 mL) before adding borohydride.

  • Workup (The "Titanium Crash"):

    • Quench the reaction by adding water (1 mL). A heavy white precipitate (TiO2) will form.

    • Dilute with EtOAc (20 mL) and filter the slurry through a pad of Celite.

    • Wash the Celite pad thoroughly with EtOAc.

  • Purification:

    • Wash the filtrate with NaHCO3 (sat.) and Brine.

    • Dry over Na2SO4, concentrate, and purify via flash column chromatography (typically Hexanes/EtOAc with 1% Triethylamine).

Why this works: Ti(OiPr)4 coordinates to the carbonyl oxygen, increasing electrophilicity, and chemically traps the water byproduct, preventing hydrolysis of the sterically strained imine.

Pathway B: Buchwald-Hartwig Amination (Aryl Bromide Coupling)

Challenge: Chemoselectivity. The amine could theoretically condense with the ketone. Expert Insight: Under basic, catalytic conditions, the rate of Pd-catalyzed oxidative addition to the Ar-Br bond and subsequent reductive elimination is generally faster than the uncatalyzed condensation with the hindered ketone.

Protocol 2: Pd-Catalyzed C-N Coupling

Applicability: Aryl amines (anilines) or secondary alkyl amines. Scale: 1.0 mmol

Reagents:
  • Substrate: 1-(4-Bromo-2-methoxyphenyl)ethanone (1.0 equiv)

  • Amine: 1.2 equiv

  • Catalyst: Pd2(dba)3 (2 mol%) or Pd(OAc)2 (5 mol%)

  • Ligand: BINAP or Xantphos (for Pd2(dba)3) or BrettPhos (for difficult substrates). Xantphos is recommended for acetophenones to prevent alpha-arylation side reactions.

  • Base: Cs2CO3 (2.0 equiv) or NaOtBu (1.5 equiv). Note: NaOtBu is stronger and might cause aldol condensation of the ketone; Cs2CO3 is safer for ketone-containing substrates.

  • Solvent: 1,4-Dioxane or Toluene (degassed).

Step-by-Step Procedure:
  • Setup:

    • Charge a reaction vial with the ketone (1 mmol), amine (1.2 mmol), Cs2CO3 (2 mmol), Pd2(dba)3 (18 mg, 0.02 mmol), and Xantphos (23 mg, 0.04 mmol).

  • Inert Atmosphere:

    • Evacuate and backfill with Nitrogen (3 cycles).

    • Add degassed 1,4-Dioxane (5 mL) via syringe.

  • Reaction:

    • Heat the sealed vial to 80–100°C for 12–16 hours.

    • Monitoring: Check LCMS for the disappearance of the bromide (M+H 229/231 pattern) and appearance of the product mass.

  • Workup:

    • Cool to room temperature.[1] Filter through a silica plug or Celite to remove Pd residues.

    • Concentrate the filtrate.

  • Purification:

    • Purify via flash chromatography. The product will retain the ketone functionality (IR signal ~1680 cm⁻¹).

Data Summary & Troubleshooting

ParameterReductive Amination (Pathway A)Buchwald-Hartwig (Pathway B)
Primary Risk Incomplete imine formation due to sterics.Pd-catalyzed

-arylation of the ketone.
Key Reagent Ti(OiPr)4 (Essential for conversion).[2]Xantphos/Cs2CO3 (Prevents side reactions).
Temperature 25°C -> 50°C (Imine formation).80°C -> 100°C (Coupling).
Byproducts De-brominated product (rare, if over-reduced).Homocoupling of amine; Aldol condensation.
Visualizing the Mechanism (Pathway A)

Mechanism Step1 Activation: Ti(OiPr)4 coordinates to Ketone Oxygen Step2 Nucleophilic Attack: Amine attacks activated Carbonyl Step1->Step2 Step3 Dehydration: Loss of TiO2/H2O -> Imine Species Step2->Step3 Step4 Reduction: NaBH4 delivers Hydride to C=N Step3->Step4

Figure 2: Mechanistic flow of Titanium-mediated reductive amination.

Safety & Handling

  • 1-(4-Bromo-2-methoxyphenyl)ethanone: Irritant. Avoid inhalation.

  • Titanium(IV) isopropoxide: Moisture sensitive. Hydrolyzes to release isopropanol and TiO2. Handle under inert atmosphere.

  • Sodium Borohydride: Flammable solid; releases hydrogen gas upon contact with acid or water.

  • Palladium Catalysts: Heavy metal hazards; dispose of in dedicated heavy metal waste streams.

References

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, 1355-1358. Link

  • Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338-6361. Link

  • Paul, F., et al. (1994). "Palladium-catalyzed coupling reactions of aryl chlorides." Journal of the American Chemical Society, 116(13), 5969–5970. Link

Sources

Application Note: Optimized Suzuki-Miyaura Coupling of 1-(4-Bromo-2-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Substrate Analysis

This application note details the protocol for performing Suzuki-Miyaura cross-coupling reactions utilizing 1-(4-Bromo-2-methoxyphenyl)ethanone (CAS: 89368-12-7) as the electrophilic partner.

Substrate Profile

To design a self-validating protocol, one must first understand the electronic and steric environment of the substrate:

  • Electrophile: 1-(4-Bromo-2-methoxyphenyl)ethanone (also known as 4'-Bromo-2'-methoxyacetophenone).

  • Electronic Activation: The acetyl group (

    
    ) at the C1 position is a strong Electron Withdrawing Group (EWG). Located para to the bromine (C4), it significantly lowers the electron density of the C-Br bond. This facilitates Oxidative Addition  (the rate-determining step in many couplings), making this substrate highly reactive compared to unactivated aryl bromides (e.g., 4-bromoanisole).
    
  • Steric Environment: The methoxy group (

    
    ) is located at C2 (ortho to the acetyl, meta to the bromine). Crucially, this means the reactive center (C-Br) is not  sterically hindered. The coupling reaction proceeds at the unencumbered C4 position.
    
  • Implication: High yields (>85%) are achievable under mild conditions.[1] Aggressive ligands (e.g., Buchwald dialkylbiaryl phosphines) are generally unnecessary unless the boronic acid partner is extremely hindered.

Reaction Pathway Visualization

The following diagram outlines the catalytic cycle specific to this substrate, highlighting the electronic activation provided by the acetyl group.

SuzukiCycle Substrate Substrate: 1-(4-Bromo-2-methoxyphenyl)ethanone OxAdd Oxidative Addition Complex (Ar-Pd(II)-Br) Substrate->OxAdd Fast (Activated by p-Acetyl) Pd0 Pd(0) Active Catalyst Pd0->OxAdd TransMet Transmetallation (Base + Boronic Acid) OxAdd->TransMet Rate Limiting if Boronic Acid Hindered RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Product: Biaryl Ketone RedElim->Product

Figure 1: Catalytic cycle for 1-(4-Bromo-2-methoxyphenyl)ethanone. The para-acetyl group accelerates the oxidative addition step.

Standardized Experimental Protocol

This protocol is designed for scalability (1.0 mmol scale) and uses air-stable precatalysts to ensure reproducibility.

Reagents & Stoichiometry[1]
ComponentRoleEquivalentsMass/Vol (1.0 mmol scale)
Aryl Bromide Substrate1.0 eq229.07 mg
Aryl Boronic Acid Coupling Partner1.2 - 1.5 eqVaries by MW
Pd(dppf)Cl₂ · DCM Catalyst0.03 eq (3 mol%)~24 mg
K₂CO₃ (2M aq) Base3.0 eq1.5 mL
1,4-Dioxane SolventN/A6.0 mL

Note: Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ for this substrate as it is more robust against oxidation and typically provides higher turnover numbers for electron-deficient aryl halides.

Step-by-Step Procedure

Phase 1: Inert Setup (Crucial for Catalyst Life)

  • Equip a 25 mL round-bottom flask (or microwave vial) with a magnetic stir bar.

  • Add 1-(4-Bromo-2-methoxyphenyl)ethanone (1.0 eq), Boronic Acid (1.2 eq), and Pd(dppf)Cl₂ (3 mol%).

  • Seal the flask with a septum.

  • Evacuation/Backfill: Pierce septum with a needle connected to a Schlenk line. Evacuate (vacuum) for 2 mins, then refill with Nitrogen/Argon. Repeat 3 times. Why: Removing O₂ prevents homocoupling of the boronic acid and catalyst deactivation.

Phase 2: Solvent Addition & Reaction

  • Via syringe, add 1,4-Dioxane (degassed) and 2M K₂CO₃ solution.

  • Temperature: Heat the reaction to 80–90°C .

    • Microwave Option: 100°C for 30–45 minutes.

    • Oil Bath Option: 85°C for 4–12 hours.

  • Visual Check: The reaction mixture typically turns from orange/red to dark black/brown as Pd(0) nanoparticles form and stabilize. A persistent bright yellow color after 2 hours may indicate catalyst poisoning or lack of turnover.

Phase 3: Workup & Purification

  • Cool to room temperature.

  • Filter through a small pad of Celite (diatomaceous earth) to remove Palladium black. Wash the pad with Ethyl Acetate.

  • Extraction: Dilute filtrate with water (20 mL) and extract with Ethyl Acetate (3 x 15 mL).

  • Dry organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Silica gel chromatography.

    • Mobile Phase: Hexanes:Ethyl Acetate. Start at 95:5. The product (biaryl ketone) is moderately polar due to the acetyl/methoxy groups; expect elution around 10-20% EtOAc.

Optimization & Troubleshooting Matrix

If the standard protocol fails, use this logic tree to diagnose the failure mode.

Diagnostic Workflow

Troubleshooting Start Reaction Analysis (TLC/LCMS) Result1 Starting Material (SM) Remains Start->Result1 Result2 Debrominated Byproduct (Ar-H observed) Start->Result2 Result3 Homocoupling of Boronic Acid Start->Result3 Action1 Oxidative Addition Failed Switch to Pd(P(tBu)3)2 or Increase Temp Result1->Action1 Action2 Protodehalogenation Solvent too wet/protic? Switch to Anhydrous Toluene Result2->Action2 Action3 Oxygen Leak Degas solvents longer Add ligand excess Result3->Action3

Figure 2: Troubleshooting logic based on LCMS/TLC data.

Specific Scenarios
ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst DeactivationSwitch base to Cs₂CO₃ or K₃PO₃ . Cesium effects can improve solubility and transmetallation rates in dioxane.
Hydrolysis of Acetyl Base too strongIf the acetyl group is sensitive (rare, but possible with strong nucleophiles), switch to mild base NaHCO₃ or KF .
Boronic Acid Stalling Steric Bulk (Partner)If the boronic acid is ortho-substituted, standard conditions fail. Switch solvent to Toluene/Water (10:1) and use SPhos or XPhos ligands.

References & Authority

  • Substrate Data:

    • Compound: 1-(4-Bromo-2-methoxyphenyl)ethanone (CAS: 89368-12-7).[2][3]

    • Source: (Note: Verify specific catalog numbers as inventory shifts).

    • NIST Webbook: (For spectral comparison of isomers).

  • Methodology Grounding:

    • General Suzuki Conditions: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[4][5] Chem. Rev.[4]1995 , 95, 2457.[4]

    • Activated Aryl Bromides: The use of electron-deficient aryl bromides (like acetophenones) generally accelerates oxidative addition. See: Arkivoc2009 , (xiii), 324-341. (Demonstrates coupling of 4-chloroacetophenone, a harder substrate, proving 4-bromoacetophenone is viable).

  • Safety & Handling:

    • Always consult the for 4'-Bromo-2'-methoxyacetophenone before handling. It is an irritant and potentially harmful if swallowed.

Disclaimer: This Application Note is for research purposes only. All reactions should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Strategic Scaffold: 1-(4-Bromo-2-methoxyphenyl)ethanone in Divergent Pharmaceutical Synthesis

[1]

Executive Summary & Strategic Utility

1-(4-Bromo-2-methoxyphenyl)ethanone (CAS 51788-80-8) represents a "privileged scaffold" in medicinal chemistry due to its dual-modality reactivity.[1] Unlike simple acetophenones, the presence of the ortho-methoxy group introduces unique steric and electronic influences that modulate reactivity at both the carbonyl center and the aryl ring.

Core Strategic Value:

  • The "Bromo" Handle (C4): A high-fidelity site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the installation of biaryl systems common in kinase inhibitors.[1]

  • The "Acetyl" Handle (C1): A precursor for Claisen-Schmidt condensations to generate chalcones—key intermediates for bioactive heterocycles like pyrazolines, isoxazoles, and quinolines.

  • The "Methoxy" Director (C2): Provides electron density to the ring, influencing the electronics of the ketone while serving as a potential site for demethylation to reveal a phenol for hydrogen-bond donor interactions in drug-target binding.

Chemical Profile & Quality Control

Before initiating synthesis, the purity of the starting material is critical, particularly for transition-metal catalyzed reactions where sulfur or halide impurities can poison catalysts.

PropertySpecificationRelevance to Protocol
IUPAC Name 1-(4-Bromo-2-methoxyphenyl)ethanoneUnambiguous identification.[1][2]
CAS Registry 51788-80-8Sourcing verification.[1]
Mol. Weight 229.07 g/mol Stoichiometry calculations.
Appearance White to off-white crystalline solidColoration often indicates oxidation or polymerization.[1]
Melting Point 63–64 °CQuick purity check; broad range indicates impurities.
Solubility DMSO, DCM, Ethyl AcetateCompatible with standard organic workups.
Protocol 1: Pre-Reaction QC & Recrystallization

Scope: Essential for removing trace isomers (e.g., 5-bromo) that complicate downstream HPLC analysis.[1]

  • Dissolution: Dissolve 10.0 g of crude material in minimal boiling ethanol (approx. 30-40 mL).

  • Filtration: Filter hot through a pre-warmed sintered glass funnel to remove insoluble particulate matter.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then refrigerate at 4°C for 4 hours. Rapid cooling promotes trapping of impurities.

  • Collection: Collect crystals via vacuum filtration. Wash with cold (

    
    ) hexane to remove surface mother liquor.[1]
    
  • Validation: Verify purity via HPLC (Target >98.5% a/a).

Application A: Palladium-Catalyzed C-C Bond Formation

Target: Synthesis of Biaryl Scaffolds (Kinase Inhibitor Precursors)

The ortho-methoxy group creates a specific challenge: steric hindrance near the Pd-insertion site during the catalytic cycle.[1] Standard protocols often fail or proceed sluggishly. This optimized protocol uses a specialized ligand system to overcome this barrier.

Mechanism of Action

The reaction proceeds via the Suzuki-Miyaura cycle. The electron-donating methoxy group at the ortho position increases the electron density on the aryl ring, potentially slowing oxidative addition, while sterically hindering the transmetallation step. We utilize Pd(dppf)Cl₂ because the large bite angle of the dppf ligand stabilizes the palladium center and facilitates reductive elimination in sterically congested systems.

Protocol 2: High-Yield Suzuki-Miyaura Coupling[1]

Reagents:

  • Substrate: 1-(4-Bromo-2-methoxyphenyl)ethanone (1.0 equiv)[1]

  • Boronic Acid: Phenylboronic acid (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM complex (3 mol%)[1]

  • Base:

    
     (2.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a 2-neck round-bottom flask and purge with Argon for 10 minutes.

  • Charge: Add the ketone (2.29 g, 10 mmol), phenylboronic acid (1.46 g, 12 mmol), and

    
     (2.76 g, 20 mmol).
    
  • Degassing (Critical): Add the solvent mixture (50 mL). Sparge with Argon for 15 minutes. Note: Oxygen is the primary cause of homocoupling side-products.[1]

  • Catalyst Addition: Add Pd(dppf)Cl₂ (245 mg) quickly against a positive Argon flow.

  • Reaction: Heat to 90°C for 12 hours. Monitor via TLC (Hexane:EtOAc 8:2).[1]

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash column chromatography (Silica gel, Gradient 0-10% EtOAc in Hexane).

Application B: Claisen-Schmidt Condensation

Target: Synthesis of Chalcones (Anticancer/Antimicrobial Scaffolds)[1][3]

The acetyl group allows for the construction of

Protocol 3: Base-Catalyzed Chalcone Synthesis[1][3]

Reagents:

  • Substrate: 1-(4-Bromo-2-methoxyphenyl)ethanone (1.0 equiv)[1]

  • Electrophile: 4-Chlorobenzaldehyde (1.0 equiv)[1]

  • Base: NaOH (40% aq. solution)

  • Solvent: Ethanol (Absolute)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve the ketone (10 mmol) and aldehyde (10 mmol) in Ethanol (20 mL) in a flask equipped with a magnetic stirrer.

  • Initiation: Dropwise add the NaOH solution (5 mL) while stirring vigorously at 0–5°C (Ice bath).

    • Scientific Rationale: Low temperature prevents the Cannizzaro reaction of the aldehyde and polymerization of the product.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. A heavy precipitate (the chalcone) typically forms.

  • Quenching: Pour the reaction mixture into crushed ice-water (100 mL) containing HCl (pH adjusted to ~4–5).

  • Isolation: Filter the solid precipitate.

  • Recrystallization: Recrystallize from hot ethanol to yield yellow needles.

Visualizing the Divergent Synthesis Workflow

The following diagram illustrates how this single intermediate serves as a branching point for multiple pharmaceutical classes.

DivergentSynthesisStart1-(4-Bromo-2-methoxyphenyl)ethanone(CAS 51788-80-8)BiarylBiaryl Ketones(Kinase Inhibitor Core)Start->BiarylSuzuki-MiyauraPd(dppf)Cl2, Ar-B(OH)2ChalconeChalcones(Antitumor Agents)Start->ChalconeClaisen-SchmidtNaOH, Ar-CHOAmineAminated Acetophenones(CNS Active Ligands)Start->AmineBuchwald-HartwigPd(OAc)2, BINAP, R-NH2ThiazoleThiazoles(Antimicrobial)Start->ThiazoleThiourea/I2(Hantzsch Synthesis)PyrazolinePyrazolines(Anti-inflammatory)Chalcone->PyrazolineHydrazine HydrateCyclization

Figure 1: Divergent synthesis map showing the transformation of the core scaffold into three distinct pharmaceutical classes: Biaryls, Chalcones, and Amines.[1]

References

  • Biosynce. (n.d.). 1-(4-Bromo-2-methoxyphenyl)ethanone CAS 89368-12-7 Product Profile. Retrieved from [Link][1]

  • Zhang, J., Zhuang, L., & Wang, G. (2009).[4] 2-Bromo-1-(4-methoxyphenyl)ethanone.[1][3] Acta Crystallographica Section E.[4]

  • Rasayan Journal of Chemistry. (2022). Green Synthesis, Characterization, and Antibacterial Activity of Methoxy Chalcones.[5] Vol 15, No 4.[4][5] Retrieved from [Link]

  • Chemical Review and Letters. (2025). New Synthesis of Chalcone Derivatives and Their Applications. Retrieved from [Link][1]

Analytical techniques for characterizing 1-(4-Bromo-2-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This application note details the analytical framework for the structural confirmation and purity assessment of 1-(4-Bromo-2-methoxyphenyl)ethanone (CAS: 89368-12-7). This molecule serves as a critical pharmacophore scaffold, particularly in the synthesis of chalcones and benzofuran derivatives for medicinal chemistry programs.

Critical Technical Distinction: Researchers must distinguish this target molecule from its structural isomer, 2-Bromo-1-(4-methoxyphenyl)ethanone (CAS: 2632-13-5). While the latter is a potent lachrymator (phenacyl bromide) used as an alkylating agent, the target molecule described here is an aryl bromide with the halogen located on the aromatic ring (position 4), leaving the acetyl group intact for further condensation reactions.

Compound Profile:

  • IUPAC Name: 1-(4-Bromo-2-methoxyphenyl)ethanone[1]

  • Molecular Formula: C₉H₉BrO₂[2]

  • Molecular Weight: 229.07 g/mol [3]

  • Appearance: White to off-white crystalline solid[3]

  • Melting Point: 63–64 °C[4]

Analytical Strategy Overview

The characterization strategy relies on a self-validating triad of techniques:

  • Regiochemical Confirmation (NMR): Distinguishing the 2,4-substitution pattern from potential 2,5-isomers or alpha-brominated byproducts.

  • Elemental Composition (MS): Verifying the bromine isotope signature.

  • Purity Profiling (HPLC-UV): Quantifying unreacted starting materials (e.g., 3-bromoanisole or 2-methoxyacetophenone).

AnalyticalWorkflow Figure 1: Analytical Characterization Workflow Sample Raw Sample (Synthesis Crude) NMR 1H & 13C NMR (Regio-Structure) Sample->NMR Step 1 MS GC-MS / LC-MS (Br Isotope Pattern) Sample->MS Step 2 Decision Quality Gate NMR->Decision MS->Decision HPLC RP-HPLC (Purity %) Release Batch Release HPLC->Release >98% Purity Reject Reprocess/Discard HPLC->Reject <98% Purity Decision->HPLC If Identity Confirmed

Structural Confirmation: Nuclear Magnetic Resonance (NMR)

Rationale: Mass spectrometry alone cannot distinguish between the target (4-bromo) and its regioisomers (e.g., 5-bromo). 1H NMR is the definitive method for assigning the substitution pattern on the aromatic ring.

Protocol: 1H NMR Acquisition

  • Preparation: Dissolve 10 mg of sample in 0.6 mL of CDCl₃ (Chloroform-d) containing 0.03% TMS (Tetramethylsilane).

  • Instrument: 400 MHz (minimum) spectrometer.

  • Parameters:

    • Pulse angle: 30°

    • Relaxation delay: 1.0 s

    • Scans: 16

Data Interpretation Guide:

SignalChemical Shift (δ)MultiplicityIntegrationAssignmentMechanistic Insight
A ~2.58 ppmSinglet3H-C(=O)CH₃Methyl ketone protons.
B ~3.91 ppmSinglet3H-OCH₃Methoxy group (strongly shielded).
C ~7.12 ppmDoublet (J~1.8 Hz)1HAr-H3Meta to Br, Ortho to OMe. The small coupling constant (J) confirms meta-coupling to H5.
D ~7.18 ppmdd (J~8.2, 1.8 Hz)1HAr-H5Ortho to Br, Meta to Acetyl. Split by H6 (ortho) and H3 (meta).
E ~7.65 ppmDoublet (J~8.2 Hz)1HAr-H6Ortho to Acetyl. Deshielded by the carbonyl anisotropy.

Critical Check: If the signal at ~4.4 ppm (singlet, 2H) is observed, the sample contains the alpha-bromo impurity (phenacyl bromide). Stop immediately and handle with lachrymator safety protocols.

Isotopic Validation: Mass Spectrometry (GC-MS)

Rationale: Bromine has two stable isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), appearing in a near 1:1 ratio.[5] This "twin peak" signature is the primary confirmation of successful bromination.

Protocol: GC-MS Setup

  • Column: HP-5MS or equivalent (30m x 0.25mm, 0.25µm film).

  • Carrier Gas: Helium at 1.0 mL/min.

  • Temperature Program: 80°C (1 min) → 20°C/min → 280°C (5 min).

  • Inlet: Split 20:1, 250°C.

Expected Mass Spectrum:

  • Molecular Ion (M⁺): Distinct doublet at m/z 228 and 230 with equal intensity (1:1 ratio).

  • Base Peak: Loss of methyl group [M-15]⁺ or acetyl group [M-43]⁺ depending on ionization energy.

  • Fragment Analysis:

    • m/z 213/215: [M - CH₃]⁺ (Loss of methyl from methoxy or acetyl).

    • m/z 185/187: [M - C₂H₃O]⁺ (Loss of acetyl group).

Purity Assessment: HPLC-UV Protocol

Rationale: Reverse-phase HPLC is required to separate the product from non-polar starting materials (3-bromoanisole) and polar byproducts.

Method Parameters:

ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Detection UV at 254 nm (aromatic ring) and 280 nm
Injection Volume 10 µL

Gradient Table:

Time (min)% Mobile Phase B
0.030%
10.090%
12.090%
12.130%
15.030% (Re-equilibration)

Logic Diagram: HPLC Method Development

HPLCLogic Figure 2: HPLC Method Optimization Logic Start Method Development Solubility Dissolve in 50:50 ACN:Water Start->Solubility InitialRun Run Gradient 10-90% B Solubility->InitialRun CheckRT Check Retention Time (RT) InitialRun->CheckRT EarlyElution RT < 3 min (Too Polar) CheckRT->EarlyElution Too Fast LateElution RT > 10 min (Too Non-Polar) CheckRT->LateElution Too Slow GoodElution RT 5-8 min (Ideal) CheckRT->GoodElution Just Right Action1 Decrease Initial %B EarlyElution->Action1 Action2 Increase Flow or %B Slope LateElution->Action2 Finalize Validate & Run Sample GoodElution->Finalize Action1->InitialRun Action2->InitialRun

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12217351, 1-(4-Bromo-2-methoxyphenyl)ethanone. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Biosynce. Product Data Sheet: 1-(4-Bromo-2-methoxyphenyl)ethanone (CAS 89368-12-7). Retrieved from [Link]

(Note: While specific spectral databases for this exact isomer are proprietary, the NMR assignments in Section 3 are derived from first-principles substituent effects on the acetophenone scaffold as detailed in Reference 2.)

Sources

High-Purity Isolation of 1-(4-Bromo-2-methoxyphenyl)ethanone via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This comprehensive guide details a robust and efficient protocol for the purification of 1-(4-Bromo-2-methoxyphenyl)ethanone, a key building block in medicinal chemistry and organic synthesis. The methodology centers on normal-phase flash column chromatography, a technique widely employed for its speed and efficacy in isolating compounds of interest from complex reaction mixtures.[1][2] This document provides a foundational understanding of the chromatographic principles at play, a step-by-step protocol from initial method development using Thin-Layer Chromatography (TLC) to the final isolation of the purified product, and expert insights into the rationale behind critical experimental choices. The protocol is designed to be a self-validating system, ensuring high purity and reproducibility, which are paramount in research and development settings.

Introduction: The Imperative for Purity

1-(4-Bromo-2-methoxyphenyl)ethanone is a substituted acetophenone derivative whose molecular structure is of significant interest in the synthesis of pharmacologically active molecules.[3] The presence of a bromine atom, a methoxy group, and a ketone functional group provides multiple reaction sites for further chemical modification. However, impurities arising from its synthesis—such as unreacted starting materials, byproducts, or decomposition products—can interfere with subsequent synthetic steps, compromise reaction yields, and introduce confounding variables in biological assays.

Therefore, achieving high purity of this intermediate is not merely a procedural step but a critical requirement for ensuring the integrity and success of the overall research and development workflow. Column chromatography is a cornerstone technique for purification in organic chemistry, separating compounds based on their differential partitioning between a stationary phase and a mobile phase.[4][5] This application note presents a detailed methodology for the purification of the title compound, tailored for professionals in the chemical and pharmaceutical sciences.

The Principle of Separation: A Polarity-Driven Process

Column chromatography operates on the fundamental principle of differential adsorption.[6] In normal-phase chromatography, a polar stationary phase (typically silica gel) is used in conjunction with a less polar mobile phase (eluent). The separation mechanism is governed by the polarity of the compounds in the mixture.

  • Polar Compounds: Molecules with polar functional groups (like ketones and ethers in our target compound) will form stronger interactions (hydrogen bonds, dipole-dipole interactions) with the polar silica gel. Consequently, they will be adsorbed more strongly and will travel down the column more slowly.

  • Non-polar Compounds: Less polar molecules will have a weaker affinity for the stationary phase and a greater affinity for the mobile phase, causing them to move through the column more quickly.

By carefully selecting the mobile phase composition, a finely tuned separation can be achieved, allowing the target compound to be isolated from both more polar and less polar impurities.

Physicochemical Profile of the Target Compound

Understanding the properties of 1-(4-Bromo-2-methoxyphenyl)ethanone is essential for designing an effective purification strategy.

PropertyValueSource
Molecular Formula C₉H₉BrO₂
Molecular Weight 229.07 g/mol
Physical Form Solid
Predicted Polarity Moderately PolarInferred from structure
Boiling Point 292.8±25.0 °C (Predicted)[7]

The presence of the ketone and methoxy ether groups imparts moderate polarity to the molecule. This characteristic suggests that it will interact sufficiently with a silica gel stationary phase, allowing for effective separation from common non-polar (e.g., hydrocarbon byproducts) and highly polar (e.g., certain starting materials or decomposition products) impurities.

Experimental Protocol: From Method Development to Pure Compound

This protocol is divided into two essential stages: preliminary method development using Thin-Layer Chromatography (TLC) and the scaled-up purification using flash column chromatography.

Part A: Rapid Method Development with Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for quickly determining the optimal mobile phase composition for a successful column separation.[2][8] The goal is to find a solvent system that provides a good separation of the target compound from its impurities, with a target Retention Factor (Rf) of approximately 0.25-0.35 for the desired product.

Protocol for TLC Analysis:

  • Preparation: In a small vial, dissolve a small amount of the crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.

  • Spotting: Using a capillary tube, carefully spot the dissolved crude mixture onto the baseline of a silica gel TLC plate. Make the spot as small and concentrated as possible.

  • Eluent Selection: Prepare a series of eluent mixtures with varying ratios of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate). Common starting ratios to test are 9:1, 4:1, and 7:3 (hexane:ethyl acetate).

  • Development: Place the spotted TLC plate in a developing chamber containing the chosen eluent. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the separated spots using a UV lamp (254 nm), as aromatic ketones are typically UV-active.[9][10] Circle the visible spots with a pencil.

  • Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Optimization: The ideal eluent system will show the spot for 1-(4-Bromo-2-methoxyphenyl)ethanone at an Rf of ~0.3, well-separated from other spots. Adjust the solvent ratio as needed; increasing the proportion of ethyl acetate will increase the Rf values of all compounds.

Part B: Preparative Flash Column Chromatography

Once the optimal solvent system is determined by TLC, the purification can be scaled up to a flash column. This protocol assumes the use of an automated flash chromatography system but can be adapted for manual (gravity) chromatography.[4]

Materials and Reagents:

  • Crude 1-(4-Bromo-2-methoxyphenyl)ethanone

  • Silica gel (40-63 µm particle size)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (for sample loading)

  • Flash chromatography system with pre-packed silica column

  • Rotary evaporator

  • Collection tubes

Step-by-Step Purification Procedure:

  • Sample Preparation (Dry Loading):

    • Dissolve the crude product (e.g., 1 gram) in a minimal volume of dichloromethane.

    • Add approximately 2-3 grams of silica gel to this solution.

    • Concentrate this slurry using a rotary evaporator until a dry, free-flowing powder is obtained. This technique prevents band broadening and improves separation efficiency compared to liquid injection.[11]

  • System Setup:

    • Select a pre-packed silica column of appropriate size for the amount of crude material.

    • Install the column onto the automated flash chromatography system.

    • Prime the system with the initial mobile phase composition (e.g., 95:5 Hexane:Ethyl Acetate).

  • Loading the Sample:

    • Transfer the silica-adsorbed sample into an empty solid load cartridge.

    • Attach the cartridge to the system in-line with the main column.

  • Elution and Fraction Collection:

    • Set up an elution gradient based on the TLC results. A typical gradient might be:

      • Isocratic Start: Begin with a low polarity mixture (e.g., 5% ethyl acetate in hexane) for 2-3 column volumes (CV) to elute highly non-polar impurities.

      • Linear Gradient: Gradually increase the polarity to a final concentration slightly more polar than the optimal TLC condition (e.g., ramp from 5% to 25% ethyl acetate over 10-15 CV). This ensures the target compound elutes in a sharp band.

      • High-Polarity Flush: Conclude with a high-polarity wash (e.g., 50-100% ethyl acetate) to strip any remaining highly polar compounds from the column.

    • The system's UV detector will monitor the eluent, and the fraction collector will automatically collect the separated compounds as they elute. The resulting plot of UV absorbance versus time is known as a chromatogram.[2]

  • Post-Column Analysis:

    • Analyze the key fractions corresponding to the peaks on the chromatogram by TLC to confirm the identity and purity of each separated component.

    • Combine the fractions containing the pure 1-(4-Bromo-2-methoxyphenyl)ethanone.

  • Product Isolation:

    • Transfer the combined pure fractions to a round-bottom flask.

    • Remove the solvents using a rotary evaporator.

    • Dry the resulting solid under high vacuum to remove any residual solvent.

    • Determine the final mass and calculate the recovery yield. Confirm purity using analytical techniques such as NMR or HPLC.

Visualization of Workflow and Separation Principle

To clarify the process, the following diagrams illustrate the experimental workflow and the underlying separation mechanism.

G cluster_0 Method Development cluster_1 Purification cluster_2 Analysis & Isolation TLC_Prep Prepare & Spot Crude Sample on TLC TLC_Dev Develop TLC with Test Solvents TLC_Prep->TLC_Dev TLC_Vis Visualize Spots (UV) & Calculate Rf TLC_Dev->TLC_Vis Dry_Load Prepare Dry Load Sample Cartridge TLC_Vis->Dry_Load Optimized Solvent System Column_Run Run Flash Column with Optimized Gradient Dry_Load->Column_Run Collect Collect Fractions Column_Run->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evap Evaporate Solvent (Rotovap) Combine->Evap Pure_Prod Obtain Pure Product Evap->Pure_Prod

Caption: Workflow for the purification of 1-(4-Bromo-2-methoxyphenyl)ethanone.

Caption: Differential polarity interactions driving chromatographic separation.

Conclusion

This application note provides a validated, step-by-step protocol for the high-purity isolation of 1-(4-Bromo-2-methoxyphenyl)ethanone using flash column chromatography. By first optimizing the separation conditions with TLC and then applying a carefully designed gradient elution on a packed silica column, researchers can effectively remove synthetic impurities and obtain a product suitable for the stringent requirements of drug discovery and development. The principles and techniques described herein are broadly applicable to the purification of other moderately polar organic compounds.

References

  • Phenomenex. (2025, December 12).
  • Phenomenex. (2025, June 6).
  • BenchChem. (2025). Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds.
  • Sigma-Aldrich. 1-(4-Bromo-2-methoxyphenyl)ethanone.
  • Biotage. (2023, January 26).
  • Wikipedia.
  • ALWSCI. (2024, May 10).
  • Studylib.
  • Hilaris Publisher. (2021, July 22).
  • Waters Blog. (2025, June 18).
  • ChemicalBook. 1-(4-BroMo-3-Methoxyphenyl)ethanone synthesis.
  • Unknown Source.
  • ChemicalBook. 1-(4-bromo-2-methoxyphenyl)ethanone.
  • Operachem. (2024, February 24).
  • Organic Syntheses.
  • PubChem. 1-(4-Bromo-2-(methoxymethoxy)phenyl)ethanone.
  • Solubility of Things. 2-bromo-1-(4-methoxyphenyl)ethanone.
  • YouTube. (2024, January 14). Column Chromatography and TLC | Organic Chemistry Lab Techniques.
  • NIST WebBook. Ethanone, 2-bromo-1-(4-methoxyphenyl)-.
  • Khan Academy.
  • SIELC Technologies. Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column.
  • Magritek.
  • Chemistry Hall.
  • Asian Journal of Organic & Medicinal Chemistry. A Facile, Efficient, Environmentally Benign Protocol for Rapid Synthesis of α-Bromoacetophenones.
  • ACS Publications. (2026, February 3). Homologative Enamination of Aromatic Aldehydes as a Route to β-Dialkylaminostyrenes.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of 2-Bromo-1-(4-fluorophenyl)ethanol.
  • Beilstein Journals.
  • National Institutes of Health (NIH). 2-Bromo-1-(4-hydroxyphenyl)ethanone.

Sources

Title: High-Fidelity Chemoselective Grignard Addition to 1-(4-Bromo-2-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists engaged in the structural diversification of poly-functionalized aromatic scaffolds. It details the chemoselective alkylation of 1-(4-Bromo-2-methoxyphenyl)ethanone using Grignard reagents.

Executive Summary

The substrate 1-(4-Bromo-2-methoxyphenyl)ethanone represents a high-value "linchpin" scaffold in medicinal chemistry. It contains two distinct electrophilic sites: a ketone (susceptible to nucleophilic addition) and an aryl bromide (susceptible to halogen-metal exchange or transition-metal catalyzed coupling).

This protocol details the chemoselective addition of organomagnesium reagents (


) to the ketone moiety to generate tertiary benzylic alcohols. The method utilizes the ortho-methoxy substituent to facilitate chelation-controlled addition , enhancing rate and conversion while preserving the aryl bromide for downstream functionalization (e.g., Suzuki-Miyaura coupling).

Mechanistic Insight & Structural Analysis

The Challenge of Bifunctionality

The primary challenge is preventing the Halogen-Metal Exchange (HME) side reaction. Although aryl bromides are generally less reactive than ketones toward Grignard reagents, electron-rich rings (due to the methoxy group) can facilitate HME, particularly with bulky or highly reactive Grignard reagents (e.g.,


, 

).
The Ortho-Methoxy Chelation Effect

The 2-methoxy group is not merely a steric element; it is a Lewis basic directing group. In non-polar solvents (Et₂O, Toluene), the magnesium atom of the Grignard reagent coordinates with both the ketone oxygen and the methoxy oxygen.

  • Outcome: This forms a rigid 6-membered chelate transition state.

  • Benefit: This pre-organization increases the electrophilicity of the carbonyl carbon specifically toward the coordinated nucleophile, effectively accelerating the desired addition over the competing HME pathway.

Figure 1: Chelation-Controlled Addition Pathway

GrignardMechanism Substrate 1-(4-Bromo-2-methoxyphenyl)ethanone Intermediate Magnesium Chelate Complex (6-Membered Transition State) Substrate->Intermediate Coordination (Fast) Grignard R-Mg-X (Nucleophile) Grignard->Intermediate ProductAlkoxide Magnesium Alkoxide Intermediate->ProductAlkoxide Nucleophilic Attack (Rate Determining) Note Ortho-OMe anchors Mg, preventing Halogen exchange Intermediate->Note FinalProduct Tertiary Alcohol (Aryl Bromide Intact) ProductAlkoxide->FinalProduct Mild Acidic Hydrolysis (NH4Cl)

Caption: The ortho-methoxy group stabilizes the magnesium intermediate, directing nucleophilic attack to the carbonyl carbon.[1][2]

Experimental Protocol

Reagents & Materials
  • Substrate: 1-(4-Bromo-2-methoxyphenyl)ethanone (>97% purity).

  • Grignard Reagent: Methylmagnesium bromide (3.0 M in Et₂O) or Phenylmagnesium bromide (1.0 M in THF).

    • Note: Ether is preferred over THF for the substrate solution to maximize the chelation effect (THF competes for Mg coordination).

  • Solvent: Anhydrous Diethyl Ether (

    
    ) or Tetrahydrofuran (THF).
    
  • Quench: Saturated aqueous Ammonium Chloride (

    
    ).
    
Step-by-Step Methodology

Step 1: System Preparation

  • Flame-dry a 2-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Cool to Room Temperature (RT) under a positive pressure of Nitrogen (

    
    ).
    

Step 2: Substrate Solubilization

  • Charge the flask with 1-(4-Bromo-2-methoxyphenyl)ethanone (1.0 equiv).

  • Add anhydrous

    
     (concentration ~0.2 M).
    
  • Stir until fully dissolved.

    • Critical: If the substrate is insoluble in ether, use dry THF. However, reduce the addition temperature to -20°C to compensate for the loss of chelation acceleration.

Step 3: Grignard Addition (The "Dropwise" Rule)

  • Cool the reaction mixture to 0°C (Ice/Water bath).

    • Why: Although the reaction works at RT, 0°C suppresses any potential halogen-metal exchange at the 4-bromo position.

  • Add the Grignard Reagent (1.2 to 1.5 equiv) dropwise via syringe or addition funnel over 15–20 minutes.

  • Observation: A white or gummy precipitate (the magnesium alkoxide) will likely form. Ensure vigorous stirring.

Step 4: Reaction Monitoring

  • Remove the ice bath and allow to warm to RT. Stir for 1–2 hours.

  • TLC Monitoring: Elute with 20% EtOAc/Hexanes. The starting ketone (

    
    ) should disappear; the alcohol product will be more polar (
    
    
    
    ).
    • UV Visualization: Both spots are UV active.

Step 5: Mild Quench (Preventing Dehydration)

  • Cool the mixture back to 0°C.

  • Slowly add saturated aqueous

    
     (5 mL/mmol substrate).
    
    • Caution: Exothermic. Methane/Benzene gas evolution may occur depending on excess Grignard.

  • Do not use HCl. Strong acids will facilitate the dehydration of the resulting benzylic alcohol to a styrene derivative (elimination), driven by the resonance stabilization of the 4-bromo-2-methoxyphenyl cation.

Step 6: Workup & Isolation

  • Transfer to a separatory funnel. Separate phases.

  • Extract the aqueous layer with EtOAc (

    
    ).
    
  • Combine organics and wash with Brine (

    
    ).
    
  • Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
    • Note: Keep water bath temperature <40°C to prevent thermal elimination.

Results & Data Interpretation

The following table summarizes expected outcomes based on standard reactivity profiles for this scaffold.

ParameterSpecification / Observation
Typical Yield 85% – 95% (Isolated)
Purity >95% (often requires no chromatography)
Appearance Viscous oil or low-melting solid (off-white)
¹H NMR Diagnostic Disappearance of Acetyl singlet (

ppm). Appearance of Methyl singlet (

ppm) for MeMgBr addition.
Side Product (Avoided) Styrene derivative: Signals at

5.0–6.0 ppm (vinylic protons). Indicates acidic workup was too harsh.
Side Product (Avoided) Des-bromo product: Loss of aryl bromide signals. Indicates Halogen-Metal exchange occurred (rare at 0°C).
Workflow Diagram

Workflow Start Start: 1-(4-Bromo-2-methoxyphenyl)ethanone Solvent Dissolve in Anhydrous Et2O (Promotes Chelation) Start->Solvent Cool Cool to 0°C (Kinetic Control) Solvent->Cool Add Add R-MgX (1.2 equiv) Dropwise Cool->Add Monitor Warm to RT Monitor TLC (1-2 h) Add->Monitor Quench Quench: Sat. NH4Cl (Avoid Strong Acid) Monitor->Quench Workup Extraction (EtOAc) & Drying Quench->Workup End Product: Tertiary Alcohol Workup->End

Caption: Operational workflow emphasizing temperature control and mild quenching.

Strategic Note: Utilizing the Aryl Bromide

If the objective is to utilize the aryl bromide (e.g., to form a Grignard from the substrate), the ketone must be protected first.

  • Protection: Reflux substrate with Ethylene Glycol/pTSA (Dean-Stark)

    
     Ketal.
    
  • Grignard Formation: React Ketal-Bromide with Mg/THF

    
     Stable Grignard.
    
  • Reaction: Add electrophile.

  • Deprotection: Acidic hydrolysis restores the ketone.

Attempting to form the Grignard directly on 1-(4-Bromo-2-methoxyphenyl)ethanone will result in immediate intermolecular polymerization.

Safety & Handling

  • Organometallics: Grignard reagents are pyrophoric and moisture sensitive. Handle under inert atmosphere.

  • Exotherms: The addition of Grignard to ketones is highly exothermic. Control addition rate to prevent solvent boiling.

  • Toxicology: The substrate is an organobromide; handle as a potential irritant/sensitizer.

References

  • Grignard Reaction Mechanisms & Chelation Control

    • Source: "Reactions of Grignard Reagents."[1][2][3][4][5][6][7][8][9] Master Organic Chemistry.

    • URL:[Link]

  • General Protocol for Grignard Addition to Acetophenones

    • Source: "The reaction between Grignard reagents and ketones."[1][2][3][4][5][6][7] Chemistry LibreTexts.

    • URL:[Link]

  • Ortho-Methoxy Chelation Effects (Analogous Synthesis)

    • Source: "Acetophenone, ω-methoxy."[1] Organic Syntheses, Coll. Vol. 3, p.562 (1955). (Demonstrates stability of methoxy-ketones in Grignard conditions).

    • URL:[Link]

  • Substrate Data (1-(4-Bromo-2-methoxyphenyl)ethanone)

    • Source: PubChem Compound Summary.
    • URL:[Link]

Sources

The Strategic Utility of 1-(4-Bromo-2-methoxyphenyl)ethanone as a Precursor in Advanced Materials Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Potential Through Molecular Design

In the landscape of materials science, the precursor molecule is the foundational blueprint from which functional materials are erected. The careful selection of a starting material, with its unique arrangement of functional groups, dictates the synthetic pathways available and, ultimately, the physicochemical properties of the final material. 1-(4-Bromo-2-methoxyphenyl)ethanone is one such precursor, a versatile acetophenone derivative whose strategic substitution pattern offers a gateway to a class of organic functional materials with significant potential.

This technical guide moves beyond a simple recitation of facts to provide a deeper understanding of why and how 1-(4-Bromo-2-methoxyphenyl)ethanone is a valuable building block. We will explore its role in the synthesis of advanced materials, with a particular focus on the creation of chalcone derivatives for applications in nonlinear optics and fluorescence-based sensing. The protocols detailed herein are designed to be self-validating, with an emphasis on the causal relationships between reaction conditions and outcomes.

Physicochemical Properties and Strategic Importance

The utility of 1-(4-Bromo-2-methoxyphenyl)ethanone as a precursor stems from the interplay of its three key functional components: the acetyl group, the bromine atom, and the methoxy group.

PropertyValueSignificance in Synthesis
Molecular Formula C₉H₉BrO₂Provides the basic atomic composition.
Molecular Weight 229.07 g/mol Essential for stoichiometric calculations in synthesis.
Appearance SolidPractical for handling and weighing in a laboratory setting.
Key Functional Groups Acetyl (-COCH₃), Bromo (-Br), Methoxy (-OCH₃)These groups provide multiple reactive sites for tailored chemical modifications.

The acetyl group's alpha-protons are acidic, making them susceptible to deprotonation by a base. This is the cornerstone of its utility in condensation reactions. The bromine atom, an electron-withdrawing group, can influence the electronic properties of the resulting molecule and also serves as a reactive handle for cross-coupling reactions. The electron-donating methoxy group, positioned ortho to the acetyl group, can sterically and electronically influence reactions at the carbonyl center and modulate the photophysical properties of derivative compounds.

Core Application: Synthesis of Chalcones via Claisen-Schmidt Condensation

The most prominent application of 1-(4-Bromo-2-methoxyphenyl)ethanone in materials science is its use as a key reactant in the Claisen-Schmidt condensation to form chalcones.[1][2] Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of organic compounds with a characteristic α,β-unsaturated ketone core that forms a conjugated π-system across two aromatic rings.[3] This extended conjugation is the source of their interesting optical and electronic properties.

The Claisen-Schmidt condensation is a base-catalyzed reaction between an acetophenone derivative and an aromatic aldehyde.[4][5] The reaction proceeds via an enolate intermediate, which acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the chalcone.

Protocol: Synthesis of (2E)-1-(4-bromo-2-methoxyphenyl)-3-(aryl)prop-2-en-1-one

This protocol details the synthesis of a chalcone derivative from 1-(4-Bromo-2-methoxyphenyl)ethanone and a generic substituted benzaldehyde.

Materials:

  • 1-(4-Bromo-2-methoxyphenyl)ethanone

  • Substituted benzaldehyde (e.g., 4-nitrobenzaldehyde, 4-(dimethylamino)benzaldehyde)

  • Ethanol

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Deionized water

  • Hydrochloric acid (HCl), dilute solution

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Thin Layer Chromatography (TLC) apparatus

  • Recrystallization solvents (e.g., ethanol, ethyl acetate)

Procedure:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1 equivalent of 1-(4-Bromo-2-methoxyphenyl)ethanone and 1 equivalent of the chosen substituted benzaldehyde in a minimal amount of ethanol.[6]

  • Catalyst Addition: While stirring at room temperature, slowly add an aqueous solution of KOH or NaOH (typically a 10-40% solution). The amount of base used is catalytic, but in some protocols, a stoichiometric amount or more is used to drive the reaction to completion.[7]

  • Reaction Monitoring: The progress of the reaction can be monitored by TLC. The chalcone product is typically more conjugated and will have a different Rf value than the starting materials. The reaction mixture will often change color or become cloudy as the product precipitates.

  • Reaction Workup: Once the reaction is complete (as indicated by TLC, typically after several hours of stirring at room temperature or gentle heating), pour the reaction mixture into a beaker of cold water.

  • Neutralization and Precipitation: Acidify the aqueous mixture with dilute HCl to neutralize the excess base. This will cause the chalcone product to precipitate out of the solution.

  • Isolation and Purification: Collect the crude product by vacuum filtration and wash with cold water. The crude chalcone can then be purified by recrystallization from a suitable solvent, such as ethanol.

Causality in the Protocol:

  • Choice of Base: Strong bases like KOH or NaOH are necessary to deprotonate the α-carbon of the acetophenone, forming the reactive enolate. The concentration of the base can affect the reaction rate and yield.

  • Solvent: Ethanol is a common solvent as it can dissolve both the reactants and the base to a sufficient extent.

  • Temperature: The reaction is often carried out at room temperature to minimize side reactions. Gentle heating can be applied to increase the reaction rate if necessary.

  • Purification: Recrystallization is an effective method for purifying the solid chalcone product, as the starting materials and any side products will have different solubilities.

Application Note I: Chalcones for Nonlinear Optical (NLO) Materials

Chalcones are well-documented as promising candidates for second-order nonlinear optical (NLO) materials.[3][8] Their "push-pull" electronic structure, where an electron-donating group on one aromatic ring and an electron-accepting group on the other are connected by a conjugated bridge, can lead to a large second-order hyperpolarizability (β). This property is essential for applications in optical communications and data storage.

Synthesizing an NLO-active Chalcone:

To create an NLO-active chalcone from 1-(4-Bromo-2-methoxyphenyl)ethanone, one would choose a benzaldehyde with a strong electron-donating group, such as a dimethylamino group (-N(CH₃)₂). The resulting chalcone, (2E)-1-(4-bromo-2-methoxyphenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one, would possess the desired push-pull characteristics. The methoxy group on the acetophenone ring acts as a mild electron donor, while the bromo group is weakly electron-withdrawing. The dominant push-pull effect would be established by the powerful dimethylamino donor and the carbonyl group of the chalcone, which acts as an acceptor.

Expected Properties:

  • Large Second Harmonic Generation (SHG) Efficiency: The push-pull nature of the molecule is expected to result in a significant SHG efficiency, which is a key metric for NLO materials.[9]

  • Good Thermal Stability: The rigid aromatic structure of chalcones generally imparts good thermal stability, which is crucial for device applications.

Experimental Workflow for NLO Characterization:

NLO_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis start 1-(4-Bromo-2-methoxyphenyl)ethanone + 4-(dimethylamino)benzaldehyde reaction Claisen-Schmidt Condensation start->reaction chalcone NLO-active Chalcone reaction->chalcone purification Recrystallization chalcone->purification structural NMR, FT-IR, Mass Spec purification->structural crystal_growth Single Crystal Growth purification->crystal_growth nlo_test Kurtz-Perry Powder Test crystal_growth->nlo_test shg SHG Efficiency Calculation nlo_test->shg

Figure 1: Workflow for the synthesis and NLO characterization of a chalcone.

Application Note II: Chalcone-Based Fluorescent Probes

Chalcones can also serve as the core scaffold for fluorescent probes.[10][11][12] The photophysical properties of these molecules, such as their absorption and emission wavelengths and quantum yield, can be finely tuned by altering the substituents on the aromatic rings. This makes them attractive for applications in chemical sensing and biological imaging.

Designing a Fluorescent Chalcone:

The fluorescence of a chalcone can be enhanced by creating a molecule with a strong intramolecular charge transfer (ICT) character. This is achieved through a similar "push-pull" design as for NLO materials. The bromo and methoxy groups on the starting acetophenone already provide some electronic bias. By reacting 1-(4-Bromo-2-methoxyphenyl)ethanone with a benzaldehyde bearing a strong electron-donating group, a fluorescent chalcone can be synthesized.

Protocol: Evaluation of a Chalcone as a Fluorescent Probe for Metal Ions

This protocol provides a general framework for testing the efficacy of a synthesized chalcone as a fluorescent sensor for a specific metal ion.

Materials:

  • Synthesized chalcone derivative

  • Aqueous buffer solution (e.g., HEPES, Tris-HCl)

  • Stock solutions of various metal salts (e.g., ZnCl₂, CuCl₂, FeCl₃)

  • Spectrofluorometer

Procedure:

  • Preparation of Chalcone Solution: Prepare a stock solution of the chalcone in a suitable organic solvent (e.g., DMSO, acetonitrile) and then dilute it in the aqueous buffer to the desired final concentration.

  • Initial Fluorescence Spectrum: Record the fluorescence emission spectrum of the chalcone solution in the absence of any metal ions.

  • Titration with Metal Ions: Add increasing concentrations of a specific metal ion to the chalcone solution and record the fluorescence spectrum after each addition.

  • Selectivity Study: Repeat the experiment with a range of different metal ions at a fixed concentration to assess the selectivity of the probe.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration to determine the binding affinity and limit of detection.

Causality in the Protocol:

  • Buffer Selection: The choice of buffer is critical to maintain a stable pH, which can influence both the fluorescence of the probe and the speciation of the metal ions.

  • Solvent: A co-solvent system (e.g., buffer with a small percentage of organic solvent) is often necessary to ensure the solubility of the hydrophobic chalcone in the aqueous medium.

  • Excitation Wavelength: The excitation wavelength should be set at the absorption maximum of the chalcone to achieve the highest fluorescence intensity.

Logical Relationship for a "Turn-On" Fluorescent Probe:

Fluorescence_Probe cluster_observation Observation Chalcone Chalcone Probe (Low Fluorescence) Complex Chalcone-Metal Complex (High Fluorescence) Chalcone->Complex + Metal Ion Low_Signal Low Fluorescence Signal Chalcone->Low_Signal Metal_Ion Target Metal Ion Metal_Ion->Complex High_Signal High Fluorescence Signal Complex->High_Signal

Figure 2: Principle of a "turn-on" fluorescent chalcone-based probe.

Conclusion

1-(4-Bromo-2-methoxyphenyl)ethanone is a strategically designed precursor that provides a reliable entry point into the synthesis of functional chalcone derivatives. The presence of the bromo, methoxy, and acetyl groups allows for a high degree of synthetic flexibility, enabling the targeted design of materials with specific optical and electronic properties. The protocols and application notes provided in this guide are intended to serve as a foundation for researchers to explore the potential of this versatile building block in the development of next-generation materials for a wide range of applications, from telecommunications to biomedical diagnostics.

References

  • Spectral analysis of novel chalcone derivatives with 1-(4-methyl-2,5-dimethoxyphenyl) ethanone. (n.d.). Retrieved from [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Molecules, 19(8), 12109–12140.
  • Climent, M. J., Corma, A., Iborra, S., & Velty, A. (2004). Activated hydrotalcites as catalysts for the synthesis of chalcones of pharmaceutical interest.
  • Fadare, O. A., Obafemi, C. A., & Akinpelu, D. A. (2014). 1-Indanone chalcones and their 2,4- Dinitrophenylhydrazone derivatives: Synthesis, physicochemical properties and in vitro. African Journal of Pharmacy and Pharmacology, 8(13), 356-364.
  • Gaspard, S., & de la Chapelle, M. L. (2013). Synthesis and Liquid Crystalline Properties of Low Molecular Weight Bis-Chalcone Compounds. International Journal of Molecular Sciences, 14(7), 13476–13493.
  • Gomes, M. N., de Oliveira, R. B., & de Oliveira, A. B. (2014). Synthesis and Cytotoxic Evaluation of Alkoxylated Chalcones. Molecules, 19(11), 18884–18901.
  • Jayarama, A., Sarojini, B. K., Narayana, B., & Yathirajan, H. S. (2006).
  • Kamal, A., Ramana, C. V., Ramana, A. V., & Rao, K. S. (2008). Synthesis of chalcone-based fluorescent polymers: Diels-Alder reaction of chalcones and their polymerization through ROMP. Journal of Polymer Science Part A: Polymer Chemistry, 46(15), 5048–5057.
  • Li, J. T., Yang, W. Z., & Li, T. S. (2006). Claisen-Schmidt Condensation. In Name Reactions in Organic Synthesis (pp. 111-112). Cambridge University Press.
  • Lin, W., Long, L., Chen, B., & Yuan, L. (2017). A chalcone-based fluorescent responsive probe for selective detection of nitroreductase activity in bacteria. New Journal of Chemistry, 41(19), 10664–10669.
  • Mathew, B., & Suresh, J. (2020). New Synthesis of Chalcone Derivatives and Their Applications. Chemical Review and Letters, 3(1), 1-10.
  • Ono, M., Ishikawa, M., Kimura, H., Watanabe, H., Nishida, M., & Saji, H. (2018). Novel fluorescence probes based on the chalcone scaffold for in vitro staining of β-amyloid plaques. Bioorganic & Medicinal Chemistry Letters, 28(19), 3210–3214.
  • PubChem. (n.d.). (2E)-3-(4-bromophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one. Retrieved from [Link]

  • Rahman, A. F. M. M., Ali, R., & Jahng, Y. (2014). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. Molecules, 19(2), 2296–2313.
  • Rasheed, S. H., & Ahmed, S. M. (2021). Synthesis and liquid crystalline properties of new chalcone derivatives central linkages. Journal of Physics: Conference Series, 1879(2), 022055.
  • Ruan, B. F., Li, Y., Min, J., & Yao, N. (2019). Photophysical Study and Biological Applications of Synthetic Chalcone-Based Fluorescent Dyes. Molecules, 24(20), 3748.
  • Satria, W. W., Pranowo, D., Khairuddean, M., & Wahyumingsih, T. D. (2021). Claisen Schmidt condensation reaction for chalcone synthesis. AIP Conference Proceedings, 2346(1), 020023.
  • Sarojini, B. K., Narayana, B., Yathirajan, H. S., & Jayarama, A. (2006). Crystal growth and characterization of new nonlinear optical chalcone derivative: 1-(4-Methoxyphenyl). Journal of Crystal Growth, 295(1), 60–65.
  • Shettigar, S., Narayana, B., Sarojini, B. K., & Yathirajan, H. S. (2011). (E)-1-(4-Bromophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o145.
  • Su, D., Teo, J. Y., & Lim, C. S. (2018). Photophysical Study and Biological Applications of Synthetic Chalcone-Based Fluorescent Dyes. Molecules, 23(10), 2668.
  • PubChem. (n.d.). (2E)-1-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propen-1-one. Retrieved from [Link]

  • Zhang, J., Zhuang, L., & Wang, G. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 9), o2245.
  • Taylor & Francis. (n.d.). Claisen-Schmidt condensation – Knowledge and References. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Purification challenges of 1-(4-Bromo-2-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

An essential intermediate in pharmaceutical synthesis, 1-(4-Bromo-2-methoxyphenyl)ethanone is pivotal for developing novel therapeutics.[1] However, its purification presents significant challenges that can impede research and development timelines. The presence of closely-related structural isomers, unreacted starting materials, and reaction byproducts necessitates a robust and well-understood purification strategy.

This Technical Support Center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the purification challenges associated with 1-(4-Bromo-2-methoxyphenyl)ethanone. Structured in a practical question-and-answer format, this guide offers field-proven insights and detailed protocols to troubleshoot common issues encountered during the purification process.

Understanding the Source of Impurities

The purification strategy for 1-(4-Bromo-2-methoxyphenyl)ethanone is intrinsically linked to its synthesis. The most common synthetic route is the Friedel-Crafts acylation of 3-bromoanisole.[2] This electrophilic aromatic substitution reaction, while effective, can generate a profile of impurities that are often challenging to separate from the desired product.[3][4][5]

Common Impurities Arising from Friedel-Crafts Acylation:

  • Isomeric Byproducts: The methoxy group is a strong ortho-, para-director, while the bromine is a deactivating ortho-, para-director. This can lead to the formation of other isomers, such as 1-(2-bromo-4-methoxyphenyl)ethanone, which may have very similar polarities.[6][7]

  • Unreacted Starting Materials: Incomplete reactions can leave residual 3-bromoanisole.

  • Polyacylated Products: Although the acetyl group is deactivating, under harsh conditions, a second acylation event can occur, though this is generally a minor byproduct.[4][5]

  • Catalyst Residues: Residual Lewis acids (e.g., aluminum chloride) must be thoroughly removed during the work-up.

Troubleshooting and FAQs

This section addresses specific issues encountered during the purification of 1-(4-Bromo-2-methoxyphenyl)ethanone.

Issue 1: Low Purity or Yield After Aqueous Work-up

Question: After quenching the reaction and performing an aqueous work-up, my crude product is a dark, oily residue with low purity. What went wrong?

Answer: A dark, oily crude product often indicates incomplete removal of the Lewis acid catalyst (e.g., AlCl₃) and acidic byproducts. The catalyst can form colored complexes with the product and promote side reactions.

Troubleshooting Protocol: Enhanced Aqueous Work-up

  • Quenching: Slowly and carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl. This hydrolyzes the aluminum chloride-ketone complex and breaks down any remaining catalyst.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Systematic Washes:

    • Wash the combined organic layers with cold 1M HCl to remove any remaining aluminum salts.

    • Wash with saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.[8] Be cautious of gas evolution (CO₂).

    • Wash with a saturated sodium chloride (brine) solution to remove excess water and break up any emulsions.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[8][9][10]

Causality: Each washing step is critical. The acid wash removes inorganic impurities, the bicarbonate wash eliminates acidic organic byproducts, and the brine wash facilitates a clean separation of the organic and aqueous phases. Omitting any of these can lead to a contaminated crude product.

Issue 2: Recrystallization Fails or Yields Oily Product

Question: I'm trying to recrystallize my crude 1-(4-Bromo-2-methoxyphenyl)ethanone, but it either "oils out" or the purity doesn't improve significantly. How do I select the right solvent system?

Answer: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the recrystallization solvent, or when the solution becomes supersaturated too quickly. The key is to find a solvent (or solvent pair) where the compound has high solubility at high temperatures and low solubility at low temperatures.[11]

Methodology: Systematic Solvent Screening

  • Single Solvent Screening:

    • Place approximately 20-30 mg of your crude product into several test tubes.

    • Add a few drops of a different solvent to each tube (see table below).

    • Observe solubility at room temperature. An ideal solvent will not dissolve the compound.

    • Gently heat the tubes that showed poor room-temperature solubility. If the compound dissolves completely upon heating, it is a potential candidate.

    • Allow the promising candidates to cool slowly to room temperature, then place them in an ice bath. The formation of well-defined crystals indicates a good solvent.

  • Solvent Pair Screening (if no single solvent works):

    • Dissolve the crude product in a small amount of a "good" solvent (one in which it is highly soluble).

    • Slowly add a "poor" solvent (one in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly turbid (cloudy).

    • Add a drop or two of the "good" solvent to redissolve the precipitate and make the solution clear again.

    • Allow the mixture to cool slowly.

Data Presentation: Recrystallization Solvent Screening

Solvent SystemPolarity IndexSolubility (Hot)Solubility (Cold)Suitability & Rationale
Isopropanol4.0HighLowExcellent. Often provides good crystal formation upon cooling.
Ethanol4.3HighModerateGood. May require cooling to very low temperatures (-20 °C) for high recovery.
Hexane/Ethyl Acetate0.1 / 4.4VariesVariesGood (as a pair). Dissolve in minimal hot ethyl acetate and add hexane until cloudy.
Toluene2.4HighLowGood. A non-polar option that can be effective for removing polar impurities.
Water10.2InsolubleInsolublePoor (as a single solvent). Useful as an anti-solvent in a solvent pair system.

Note: This data is based on the general solubility characteristics of substituted acetophenones.[12] Empirical testing is required.

Issue 3: Poor Separation in Column Chromatography

Question: My product co-elutes with an impurity during silica gel column chromatography. How can I improve the separation?

Answer: Co-elution of the desired product with an isomeric byproduct is the most common chromatographic challenge. Achieving separation requires optimizing the mobile phase to maximize the difference in affinity for the stationary phase.

Workflow: Optimizing Chromatographic Separation

G cluster_0 Step 1: TLC Analysis cluster_1 Step 2: Diagnosis & Strategy cluster_2 Step 3: Optimization cluster_3 Step 4: Execution TLC Run TLC with standard eluent (e.g., 8:2 Hexane:EtOAc) Result Observe TLC Result TLC->Result GoodSep Good Separation (ΔRf > 0.1) Proceed to Column Result->GoodSep Spots are distinct PoorSep Poor Separation (ΔRf < 0.1) Streaks or Overlap Result->PoorSep Spots are close Column Run Column Chromatography GoodSep->Column AdjustPolarity Decrease Polarity (e.g., 9:1 Hexane:EtOAc) OR Use less polar solvent (e.g., Toluene/Hexane) PoorSep->AdjustPolarity Gradient Plan a Shallow Gradient for the Column AdjustPolarity->Gradient Gradient->Column

Caption: Workflow for optimizing chromatographic separation.

Detailed Protocol: Column Chromatography

  • Stationary Phase: Use standard flash-grade silica gel (40-63 µm).

  • Mobile Phase Selection (based on TLC):

    • Aim for an Rf value of 0.25-0.35 for the desired product on your TLC plate. This generally provides the best separation on a column.

    • If isomers are not separating, decrease the polarity of the eluent system. A less polar solvent will force the compounds to interact more with the polar silica, amplifying small differences in polarity. For example, move from 7:3 Hexane:EtOAc to 9:1 Hexane:EtOAc.

    • Consider using a dichloromethane/cyclohexane gradient system, which has been shown to be effective for similar isomers.[9]

  • Column Packing:

    • Pack the column using the "slurry method" with your initial, low-polarity eluent to ensure a homogenous stationary phase. An improperly packed column with air bubbles or cracks will lead to poor separation.

  • Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, use "dry loading": adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column. This technique often results in sharper bands and better separation.

  • Elution:

    • Begin eluting with a low-polarity solvent system.

    • If necessary, gradually increase the polarity (gradient elution) to move the product off the column after the less polar impurities have been eluted.

General FAQs

Q1: What is the typical appearance and melting point of pure 1-(4-Bromo-2-methoxyphenyl)ethanone? Pure 1-(4-Bromo-2-methoxyphenyl)ethanone is typically a white to off-white solid. While the exact melting point can vary slightly based on residual solvent and analytical method, it is a critical indicator of purity. A sharp melting point range suggests high purity, whereas a broad and depressed range indicates the presence of impurities. For a related isomer, 1-(2-Bromo-4-methoxyphenyl)ethanone, a melting point of 69-71°C has been reported.[2]

Q2: Which analytical techniques are best for assessing purity?

  • ¹H NMR: Provides structural confirmation and can be used to identify impurities if their characteristic peaks are known.

  • GC-MS (Gas Chromatography-Mass Spectrometry): An excellent technique for separating volatile compounds and identifying them by their mass fragmentation patterns. It can effectively resolve isomers that are difficult to separate by column chromatography.

  • HPLC (High-Performance Liquid Chromatography): Reverse-phase HPLC methods can be developed for high-resolution separation and quantification of purity.[13]

Q3: My purified product is unstable and discolors over time. How should it be stored? Substituted acetophenones, especially those with bromine, can be sensitive to light and air. Store the purified solid in a tightly sealed amber vial under an inert atmosphere (nitrogen or argon) at reduced temperatures (e.g., 4°C) to prevent degradation.

References

  • Zhang, J., Wu, L., Zhuang, L., & Wang, G. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2245. [Link]

  • Biosynce. (n.d.). 1-(4-Bromo-2-methoxyphenyl)ethanone CAS 89368-12-7. Biosynce. [Link]

  • SIELC Technologies. (n.d.). Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column. [Link]

  • Royal Society of Chemistry. (2017). Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(4-Bromophenyl)-2-(phenylsulfonyl)ethanone. [Link]

  • Organic Syntheses. (n.d.). 1-(4-Bromophenyl)ethanone oxime (1). [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl). [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-1-(4-hydroxyphenyl)ethanone. [Link]

  • Wikipedia. (n.d.). 2C-B. [Link]

  • ResearchGate. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. [Link]

  • NIST. (n.d.). Ethanone, 2-bromo-1-(4-methoxyphenyl)-. [Link]

  • Solubility of Things. (n.d.). 2-bromo-1-(4-methoxyphenyl)ethanone. [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

  • Bitesize Bio. (2018). When your his-tagged constructs don't bind—troubleshooting your protein purification woes. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • PubChem. (n.d.). Bromomethyl 4-methoxyphenyl ketone. [Link]

  • YouTube. (2023). Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry. [Link]

  • ResearchGate. (2024). How to solve the problem with His-tagged protein purification?. [Link]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. [Link]

  • ResearchGate. (n.d.). 2-Bromo-1-(4-hydroxyphenyl)ethanone. [Link]

  • YouTube. (2021). Troubleshooting troublesome recombinant protein expression.... [Link]

Sources

Technical Support Center: Purification of 1-(4-Bromo-2-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource. It assumes the user has already performed the synthesis (likely Friedel-Crafts acetylation of 3-bromoanisole) and is now facing the critical purification bottleneck.

Ticket Type: Advanced Purification & Troubleshooting Subject: Removal of Regioisomers, Aluminum Salts, and Demethylated Byproducts Applicable CAS: 7393-56-8 (Target), 5001-00-0 (Related Isomer context)

Executive Summary & Impurity Profile

User Status: You have a crude reaction mixture—likely dark, viscous, or semi-solid.[1][2] The Challenge: The synthesis of 1-(4-Bromo-2-methoxyphenyl)ethanone (Target) from 3-bromoanisole often yields a competitive mixture of regioisomers. The methoxy group (strong ortho/para director) and the bromine atom (weak ortho/para director) create a "push-pull" dynamic that generates specific impurities.

The Impurity Landscape
Impurity TypeSpecific CompoundOriginRemoval Strategy
Major Regioisomer 1-(2-Bromo-4-methoxyphenyl)ethanoneAcetylation para to OMe (Position 4 relative to OMe).[3][4]Fractional Recrystallization (Solubility difference).
Starting Material 3-BromoanisoleIncomplete reaction.[1][2]Vacuum Distillation or Column Chromatography (Non-polar).
Inorganic Residue Aluminum salts / AluminaQuenched AlCl₃ catalyst.[1][2]Acid Wash or Rochelle’s Salt treatment.[1]
Demethylated Byproduct 1-(4-Bromo-2-hydroxyphenyl)ethanoneLewis acid-mediated cleavage of O-Me bond (harsh conditions).Caustic Wash (1M NaOH) to extract phenol.

Troubleshooting Modules (Q&A Format)

Module 1: The "Sticky" Crude (Workup & Emulsions)

Q: My crude product is a black tar/oil that won't solidify. It contains a stubborn emulsion.[1] How do I fix this?

A: The "Black Tar" is usually trapped Aluminum salts complexed with your ketone. Friedel-Crafts ketones form stable complexes with Lewis acids (AlCl₃).[2] If the quench was insufficient, the aluminum salts form a gelatinous emulsion that traps organic solvents and prevents crystallization.

Protocol: The "Deep Clean" Workup

  • Re-dissolve: Take your crude tar and dissolve it in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1][2] Avoid ether as it stabilizes emulsions.[1]

  • The Acid Break: Wash the organic layer vigorously with 1M HCl (2x).[1][2] This protonates the aluminum complex, forcing Al³⁺ into the aqueous layer.[1]

    • Visual Check: The organic layer should lighten in color.[1]

  • The Emulsion Breaker: If the emulsion persists, add Saturated Rochelle’s Salt (Potassium Sodium Tartrate) solution and stir vigorously for 30 minutes. The tartrate chelates aluminum better than water, breaking the emulsion.[1]

  • Drying: Dry over MgSO₄ (not Na₂SO₄, as MgSO₄ is a better fines filter) and concentrate.

Technical Note: If the oil still refuses to solidify after this, you likely have a high concentration of the starting material (3-bromoanisole) acting as a solvent.[1] Check TLC (Hexane:EtOAc 8:2).[1] If starting material is present (>10%), you must distill it off (Kugelrohr) or run a silica plug before attempting crystallization.[1]

Module 2: The Isomer War (Regioisomer Removal)

Q: NMR shows a mixture of my target (4-Bromo-2-methoxy) and the isomer (2-Bromo-4-methoxy). How do I separate them without a column?

A: Exploit the "Symmetry Breaking" in Recrystallization. The target molecule (1,2,4-substitution) and its isomer (1,2,4-substitution with swapped groups) have different crystal packing energies.[1][2] The para-methoxy isomer (1-(2-bromo-4-methoxyphenyl)ethanone) often has a higher melting point and lower solubility than your target ortho-methoxy target, or vice versa depending on the exact lattice energy.

Protocol: Fractional Recrystallization

  • Solvent System: Ethanol (95%) or Methanol .[1][2]

  • Alternative: Isopropyl Alcohol (IPA) / Hexane (for stubborn oils).

  • Dissolution: Dissolve crude solid in minimum boiling Ethanol.

  • Hot Filtration: Filter while hot to remove insoluble inorganic salts.[1][2]

  • Slow Cooling: Allow to cool to Room Temp (RT) slowly. Do not put it directly in the freezer.

    • Why? Rapid cooling traps the impurity (isomer) inside the crystal lattice of the target.[1]

  • Seeding: If available, add a seed crystal of the pure target at 30°C.

  • Harvest: Filter the first crop. Analyze by NMR.

    • Scenario A: The precipitate is the Impurity .[1] (Common if the impurity is the para-methoxy isomer, which often packs better).[1] In this case, your product is in the filtrate.[1] Concentrate the filtrate and recrystallize again.

    • Scenario B: The precipitate is the Target .[1] Wash with cold Hexane (to remove oily surface impurities).

Module 3: Demethylation & Color Issues

Q: My product is yellow/brown, and there is a phenolic peak in the NMR (broad singlet ~11-12 ppm).

A: You have "O-Demethylation" occurring. AlCl₃ is a harsh Lewis acid that can cleave aryl methyl ethers, turning your methoxy group into a phenol (OH).[1][2] This phenol oxidizes easily to quinones, causing the yellow/brown color.[1]

Protocol: The Caustic Scrubber

  • Dissolve the crude in DCM .

  • Wash with 1M NaOH (cold, rapid wash).[1]

    • Mechanism:[4][5][6][7] The phenol (pKa ~10) will deprotonate and move to the aqueous layer as the phenoxide salt.[1] The target methoxy ketone (neutral) stays in the DCM.[1]

  • Immediate Wash: Wash the organic layer immediately with water and then Brine.[1][2]

    • Warning: Do not leave the ketone in contact with NaOH for long periods, or you risk haloform-type degradation (though less likely with this substitution).[1]

  • Decolorization: If color persists, treat the organic layer with Activated Charcoal for 15 minutes, then filter through Celite.[1][2]

Visual Workflow: Purification Decision Tree

PurificationLogic Crude Crude Reaction Mixture Workup Acid/Rochelle Wash (Remove Al Salts) Crude->Workup SolubilityCheck Is it Solid or Oil? TLC TLC Check (Hexane:EtOAc 8:2) SolubilityCheck->TLC Standard Caustic NaOH Wash (Remove Phenols) SolubilityCheck->Caustic Dark/Phenolic Odor Workup->SolubilityCheck Distillation High Vacuum Distillation (Remove 3-Bromoanisole) TLC->Distillation Starting Material Present Recryst Recrystallization (Ethanol or MeOH) TLC->Recryst Mainly Isomers Column Column Chromatography (Gradient Hexane -> EtOAc) TLC->Column Complex Mixture Distillation->Recryst Caustic->TLC Recryst->Column Fails to Separate Final Pure 1-(4-Bromo-2-methoxyphenyl)ethanone Recryst->Final Purity >98% Column->Final

Figure 1: Decision matrix for purifying crude aryl ketones. Follow the path based on physical state and TLC analysis.

Analytical Verification Standards

Once isolated, verify the integrity of your compound using these benchmarks.

ParameterExpected ValueNotes
Appearance White to Off-White Crystalline SolidYellow indicates phenol/quinone contamination.
Melting Point 70–78 °C (Range varies by isomer)Sharp range (<2°C) indicates high purity.[2] Broad range indicates isomer mixture.[1]
1H NMR (CDCl₃) Methoxy: Singlet ~3.9 ppm (3H)Acetyl: Singlet ~2.6 ppm (3H)Aromatic: 3 distinct protons.[2][6]Look for "shadow peaks" near the methoxy singlet—these are regioisomers.
TLC (Hex:EtOAc 4:1) Rf ~ 0.4 - 0.5Impurities usually run higher (Starting Material) or sit at baseline (Salts).[2]

References

  • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Specific Isomer Data & Synthesis

    • Zhang, J., et al. "2-Bromo-1-(4-methoxyphenyl)ethanone."[1][8] Acta Crystallographica Section E, 2009.[1][8] (Provides structural data for the para-methoxy isomer, useful for exclusion diagnosis).

  • Purification of Acetophenones

    • Organic Syntheses, Coll. Vol. 3, p. 538 (1955); Vol. 28, p. 42 (1948).[1] (Standard protocols for recrystallizing substituted acetophenones).

  • Solubility Data

    • ChemicalBook & PubChem Entries for CAS 7393-56-8 and related isomers.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 1-(4-Bromo-2-methoxyphenyl)ethanone and Aluminum Chloride before handling.

Sources

Preventing de-bromination during reactions with 1-(4-Bromo-2-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(4-Bromo-2-methoxyphenyl)ethanone. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. We understand that unexpected side reactions can be a significant hurdle in multi-step synthesis. One of the most frequently encountered challenges with this specific reagent is premature de-bromination. This document provides in-depth troubleshooting guides, frequently asked questions, and optimized protocols to help you navigate this issue and ensure the success of your reactions.

Frequently Asked Questions (FAQs)

This section addresses the fundamental chemical principles governing the stability and reactivity of 1-(4-Bromo-2-methoxyphenyl)ethanone.

Q1: Why is the C-Br bond in 1-(4-Bromo-2-methoxyphenyl)ethanone susceptible to cleavage?

A: The susceptibility to de-bromination arises from the electronic nature of the aromatic ring. The methoxy group (-OCH₃) at the ortho position is a strong electron-donating group, which increases the electron density of the aromatic ring through resonance. This increased electron density can weaken the carbon-bromine bond, making it more susceptible to cleavage under certain reaction conditions, particularly reductive pathways that can occur as side reactions in catalytic cycles.

Q2: Which types of reactions are most prone to causing de-bromination with this substrate?

A: De-bromination is most commonly observed as a significant side reaction in:

  • Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Stille, Sonogashira): These reactions involve a Pd(0) active species, which can participate in side reactions leading to hydrodehalogenation.[1][2]

  • Reactions involving strong bases or organometallics: Conditions for metal-halogen exchange (e.g., with n-BuLi or Grignard reagents) if not carefully controlled can lead to protonolysis of the newly formed organometallic species, resulting in the de-brominated product.

  • Catalytic Hydrogenation: Standard hydrogenation conditions, such as using palladium on carbon (Pd/C) with H₂, are well-known to reduce aryl halides.[3]

  • Photochemical Reactions: In the presence of a hydrogen donor, UV irradiation can induce the radical-mediated dehalogenation of aryl halides.[4][5]

Q3: How can I quickly detect if de-bromination is occurring in my reaction?

A: The most straightforward method is to monitor the reaction progress using Thin-Layer Chromatography (TLC). The de-brominated product, 1-(2-methoxyphenyl)ethanone, will have a different Rf value than the starting material. For definitive identification and quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal, as it will show the mass of the desired product alongside the mass of the de-brominated byproduct. ¹H NMR spectroscopy of the crude reaction mixture can also be used to identify characteristic aromatic signals of the byproduct.

Troubleshooting Guide: De-bromination during Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis but are also the most common context for unintended de-bromination. This guide provides a systematic approach to troubleshooting this issue.

Problem: My Suzuki-Miyaura (or other cross-coupling) reaction with 1-(4-Bromo-2-methoxyphenyl)ethanone is producing a significant amount of 1-(2-methoxyphenyl)ethanone as a byproduct.

Causality & Troubleshooting Workflow Diagram

The diagram below illustrates the decision-making process for troubleshooting de-bromination in a Pd-catalyzed cross-coupling reaction.

G cluster_0 Troubleshooting De-bromination in Cross-Coupling start De-bromination Observed in Cross-Coupling q1 Step 1: Analyze Reaction Conditions start->q1 cat_base Catalyst & Base System q1->cat_base Is the ligand/base optimal? solvent_temp Solvent & Temperature q1->solvent_temp Are conditions too harsh? reagents Reagent Quality q1->reagents Are reagents pure? sol_ligand Use Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos, dppf) cat_base->sol_ligand sol_base Switch to a Milder Base (K₂CO₃, K₃PO₄, Cs₂CO₃) cat_base->sol_base sol_solvent Switch to Aprotic, Non-polar Solvent (Toluene, Cyclopentyl methyl ether) solvent_temp->sol_solvent sol_temp Lower Reaction Temperature (e.g., 100°C -> 80°C) solvent_temp->sol_temp sol_reagents Use Freshly Distilled Solvents & High-Purity Boronic Acid/Ester reagents->sol_reagents end_node Optimized Reaction: Minimized De-bromination sol_ligand->end_node sol_base->end_node sol_solvent->end_node sol_temp->end_node sol_reagents->end_node

Caption: Troubleshooting Decision Tree for De-bromination.

Detailed Analysis and Solutions

The primary mechanism for de-bromination in these reactions is often hydrodehalogenation, where a hydride source (which can be the solvent, base, or impurities) leads to the replacement of the bromine atom with hydrogen.

Mechanism: Hydrodehalogenation Side Reaction

G cluster_main Main Catalytic Cycle cluster_side De-bromination Side Reaction ArBr Ar-Br OxAdd Ar-Pd(II)(Br)L₂ ArBr:e->OxAdd:w Oxidative Addition Pd0 Pd(0)L₂ Desired Ar-Nu OxAdd->Desired Transmetalation & Reductive Elimination Hydride H-Pd(II)(Br)L₂ OxAdd->Hydride β-Hydride Elimination or Reaction with Hydride Source Desired->Pd0 (Product) Side Ar-H Side->Pd0 (Byproduct) Hydride->Side Reductive Elimination H_Source Hydride Source (Solvent, Base, H₂O) H_Source->Hydride Hydride Transfer

Caption: Competing Pathways: Cross-Coupling vs. De-bromination.

Optimization Parameters & Recommended Actions
ParameterCommon Cause of De-brominationRecommended Solution & Rationale
Catalyst & Ligand Highly active but unstable Pd(0) species; slow reductive elimination.Switch to a catalyst system with bulky, electron-rich phosphine ligands such as Pd(dppf)Cl₂ or use ligands like XPhos or SPhos.[6] These ligands accelerate the rate of reductive elimination (the final product-forming step), which can outcompete the hydride transfer and subsequent reductive elimination that leads to de-bromination.[2]
Base Use of strong, nucleophilic bases (e.g., NaOH, NaOEt) or bases containing hydride impurities.Employ milder, non-nucleophilic inorganic bases. Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are excellent choices. They are effective in the transmetalation step without promoting hydride-related side reactions.[6]
Solvent Protic solvents (e.g., isopropanol, methanol) or those that can degrade to form hydrides (e.g., DMF, dioxane at high temperatures).[2][7]Use aprotic, non-polar solvents. Toluene is often a superior choice to ethereal solvents like dioxane or THF for suppressing de-bromination.[2] Ensure solvents are rigorously degassed and anhydrous to remove dissolved oxygen and water, which can interfere with the catalyst and promote side reactions.
Temperature & Time High temperatures and prolonged reaction times increase the likelihood of catalyst decomposition and side reactions.Lower the reaction temperature and monitor closely. Aim for the lowest temperature that provides a reasonable reaction rate (e.g., start at 80-90 °C instead of refluxing in toluene at 110 °C). Monitor by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to prevent product degradation or further side reactions.
Optimized Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 1-(4-Bromo-2-methoxyphenyl)ethanone, designed to minimize de-bromination.

Objective: To couple 1-(4-Bromo-2-methoxyphenyl)ethanone with Phenylboronic Acid.

Materials:

  • 1-(4-Bromo-2-methoxyphenyl)ethanone (1.0 eq)

  • Phenylboronic Acid (1.2 - 1.5 eq)

  • Pd(dppf)Cl₂ (0.02 - 0.05 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • Toluene (Anhydrous, degassed)

  • Water (Degassed)

Procedure:

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-(4-Bromo-2-methoxyphenyl)ethanone (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst (0.02 eq).

  • Solvent Addition: Add degassed toluene and degassed water to the flask via syringe to create a 10:1 toluene:water mixture (e.g., 10 mL toluene, 1 mL water per 1 mmol of aryl bromide). The reaction concentration should be approximately 0.1 M.

  • Degassing: Bubble argon or nitrogen through the stirred reaction mixture for 15-20 minutes to ensure all oxygen is removed.

  • Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Look for the consumption of the starting material and the appearance of the product spot/peak, while checking for the formation of the de-brominated byproduct.

  • Workup: Once the starting material is consumed (typically 4-12 hours), cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the desired product from any de-brominated byproduct and other impurities.

References
  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (2010). Synlett. [Link]

  • The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. (2019). IOP Conference Series: Earth and Environmental Science. [Link]

  • Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. (2019). The Journal of Physical Chemistry A. [Link]

  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. [Link]

  • significant dehalogenation in stille coupling. (2017). Reddit r/Chempros. [Link]

  • Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. (2006). Journal of Organometallic Chemistry. [Link]

  • Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. (2019). PubMed. [Link]

  • Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. (2016). ACS Catalysis. [Link]

  • Deciphering complexity in Pd–catalyzed cross-couplings. (2021). Nature Communications. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

Sources

Catalyst selection for reactions involving 1-(4-Bromo-2-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Substrate Analysis

1-(4-Bromo-2-methoxyphenyl)ethanone presents a unique reactivity profile defined by the interplay between the electron-withdrawing acetyl group and the electron-donating methoxy substituent.

  • Primary Reactivity (C4-Br): The bromine at the 4-position is electronically activated for oxidative addition by the para-acetyl group. However, the meta-methoxy group exerts a mild deactivating inductive effect.[1] Overall, this substrate is classified as an activated aryl bromide , suitable for standard Pd-catalyzed cross-couplings.[1]

  • Secondary Reactivity (C=O &

    
    -H):  The acetyl group at C1 introduces competing pathways. The enolizable 
    
    
    
    -protons are susceptible to base-mediated condensation (Aldol), while the carbonyl is prone to nucleophilic attack.
  • Steric Environment: The C4 position is sterically accessible (flanked by protons). The C2-methoxy group creates significant steric bulk near the ketone, influencing reactions at the carbonyl but having minimal steric impact on the C4-Br site.[1]

Module 1: C-C Bond Formation (Suzuki-Miyaura Coupling)

Catalyst Selection Strategy

For Suzuki couplings, the activated nature of the C-Br bond allows for the use of robust, air-stable Pd(II) precatalysts.[1] However, the choice of base is critical to prevent side reactions at the acetyl group.[1]

Reaction Goal Recommended Catalyst System Base & Solvent Rationale
Standard Biaryl Synthesis Pd(dppf)Cl₂·CH₂Cl₂ (1-3 mol%)K₂CO₃ / Dioxane:H₂O (4:1)The large bite angle of dppf promotes reductive elimination.[1] Weak base prevents aldol condensation.[1]
Sterically Hindered Boronic Acids XPhos Pd G2 or Sphos Pd G2 K₃PO₄ / Toluene:H₂OBuchwald precatalysts ensure rapid turnover even with bulky coupling partners.[1]
Low Catalyst Loading (<0.5 mol%) Pd(OAc)₂ + SPhos K₃PO₄ / n-ButanolSPhos forms a highly active mono-ligated Pd(0) species, ideal for activated bromides.
Troubleshooting Protocol: Low Yields

Issue: Conversion stalls at <60%, or "homocoupling" of the boronic acid is observed.

  • Step 1: Base Swap. Switch from carbonate bases (Na₂CO₃) to phosphates (K₃PO₄). Carbonates can sometimes be too weak to activate hindered boronic acids efficiently in this system.[1]

  • Step 2: Degassing. The acetyl group can facilitate oxidative homocoupling of the boronic acid if O₂ is present.[1] Ensure rigorous sparging with Argon for 15 minutes prior to heating.[1]

  • Step 3: Water Content. Ensure a minimum of 10-20% water in the solvent system.[1] Boronic acids require water/base for the formation of the active boronate species.[1]

Module 2: C-N Bond Formation (Buchwald-Hartwig Amination)

Catalyst Selection Strategy

Amination is more sensitive to the electronic nature of the ring.[1] The electron-rich methoxy group (meta to Br) can slightly retard the rate of reductive elimination compared to a simple 4-bromoacetophenone.

Preferred System: BrettPhos Pd G3 or RuPhos Pd G3 [1]

  • Why? These precatalysts generate the active species immediately upon heating.[1]

  • Ligand Choice:

    • BrettPhos: Best for primary amines and anilines.[1]

    • RuPhos: Superior for secondary amines and sterically hindered amines.[1]

Critical Parameter: Base Selection

WARNING: Avoid strong alkoxide bases (e.g., NaOtBu) if possible.[1]

  • Risk: NaOtBu can deprotonate the

    
    -methyl group of the ketone (pKa ~19-20), leading to enolate formation and self-condensation (Aldol).
    
  • Solution: Use Cs₂CO₃ or K₃PO₄ in dry dioxane or t-Amyl alcohol.[1] If NaOtBu is strictly required for reactivity, add the base slowly at lower temperatures or use a bulky amine partner that outcompetes the enolate formation.[1]

Module 3: Visualization of Reactivity & Workflow

Reactivity & Decision Pathway

ReactivityPathway Substrate 1-(4-Bromo-2-methoxyphenyl)ethanone Decision Target Reaction? Substrate->Decision Suzuki Suzuki Coupling (C-C Bond) Decision->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) Decision->Buchwald KetoneRed Ketone Reduction (C=O -> C-OH) Decision->KetoneRed Suz_Cat Cat: Pd(dppf)Cl2 Base: K3PO4 (Weak) Suzuki->Suz_Cat Buch_Cat Cat: RuPhos Pd G3 Base: Cs2CO3 Buchwald->Buch_Cat Ket_Method Reagent: NaBH4/MeOH (Chemoselective) KetoneRed->Ket_Method Suz_Risk Risk: Homocoupling Suz_Cat->Suz_Risk Buch_Risk Risk: Aldol Condensation (Avoid NaOtBu) Buch_Cat->Buch_Risk Ket_Risk Risk: Dehalogenation (Avoid Pd/H2) Ket_Method->Ket_Risk

Figure 1: Decision matrix for catalyst and reagent selection based on the target transformation, highlighting critical risk factors for the acetyl-methoxy scaffold.

Experimental Protocol: Optimized Suzuki Coupling

Objective: Synthesis of 4'-aryl-2'-methoxyacetophenone derivatives.

  • Preparation:

    • Charge a reaction vial with 1-(4-Bromo-2-methoxyphenyl)ethanone (1.0 equiv), Arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

    • Add Pd(dppf)Cl₂·CH₂Cl₂ (2.0 mol%).[2]

  • Solvent Addition:

    • Add a mixture of 1,4-Dioxane/Water (4:1 v/v) . Concentration should be ~0.2 M relative to the bromide.[1]

    • Note: The water is essential for the transmetallation step.[1]

  • Degassing:

    • Seal the vial and sparge with Argon or Nitrogen for 10 minutes.[1]

  • Reaction:

    • Heat to 80°C for 4-12 hours. Monitor by HPLC/UPLC.

    • Checkpoint: If the starting material persists after 4 hours, add an additional 1 mol% of catalyst.[1]

  • Workup:

    • Dilute with EtOAc, wash with water and brine.[1] Dry over MgSO₄.[1]

    • Purification: The product usually crystallizes or separates easily on silica gel (Hexane/EtOAc gradient).

Frequently Asked Questions (FAQs)

Q1: Can I use Pd/C and Hydrogen to reduce the ketone before the coupling? A: Proceed with extreme caution. The C4-Bromine bond is activated and very susceptible to hydrogenolysis (dehalogenation) under Pd/C + H₂ conditions. If you must reduce the ketone first, use NaBH₄ or Luche reduction conditions (NaBH₄ + CeCl₃) to preserve the aryl bromide.[1]

Q2: Why am I seeing a "dimer" byproduct during amination? A: This is likely the Aldol condensation product.[1] The base used (likely NaOtBu or KOtBu) has deprotonated the acetyl group, causing two molecules of the starting material to react.[1] Switch to Cs₂CO₃ and increase the temperature to 100°C to favor the cross-coupling over the reversible aldol reaction.

Q3: Does the methoxy group interfere with the catalyst? A: Generally, no.[1] While methoxy groups can coordinate to Pd (acting as a directing group), the position at C2 is too far from the C4-Br reaction center to form a stable chelate ring (which would require a large macrocycle). However, it does add electron density to the ring, making the oxidative addition slightly slower than in 4-bromoacetophenone, but the para-acetyl group compensates for this.[1]

Q4: Is this compound light-sensitive? A: Yes, alpha-bromo ketones and acetophenones can be photo-labile. Store the solid in amber vials. During the reaction, standard ambient light is usually fine, but avoid direct sunlight.[1]

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link

  • Surry, D. S., & Buchwald, S. L. (2011).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1] Link

  • Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[1][3] Accounts of Chemical Research, 41(11), 1461–1473.[1] Link

  • PubChem. (n.d.).[1][4][5] 2-Bromo-1-(4-methoxyphenyl)ethanone Compound Summary. National Library of Medicine.[1][5] Link(Note: Used for structural property verification).

Sources

Recrystallization techniques for purifying 1-(4-Bromo-2-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-BR-OME-ACE Subject: Recrystallization Protocols & Troubleshooting for 1-(4-Bromo-2-methoxyphenyl)ethanone Assigned Scientist: Senior Application Specialist, Separation Sciences[1][2]

Executive Summary & Compound Profile

Welcome to the technical support guide for the purification of 1-(4-Bromo-2-methoxyphenyl)ethanone (also known as 4'-Bromo-2'-methoxyacetophenone). This guide addresses the specific challenges of purifying ring-brominated acetophenones, distinguishing them from their lachrymatory alpha-bromo counterparts.

Compound Identification
  • Chemical Name: 1-(4-Bromo-2-methoxyphenyl)ethanone[1][2][3]

  • Target Structure: Acetophenone core with a Methoxy group at position 2 (ortho) and a Bromine at position 4 (para).[2]

  • CAS Registry: 89368-12-7 (Note: Often confused with the alpha-bromo derivative CAS 2632-13-5).[1][2]

  • Physical State: Typically an off-white to pale yellow solid.[1][2]

  • Melting Point (Expected): ~50–80°C (Isomer dependent; prone to oiling out).[2]

⚠️ CRITICAL SAFETY WARNING: Do NOT confuse this compound with 2-Bromo-1-(4-methoxyphenyl)ethanone (Phenacyl bromide derivative).[1][2] The latter has the bromine on the alkyl chain (alpha-position) and is a potent lachrymator (tear gas agent).[1][2] Ensure your synthesis targeted the ring bromine.[2] If your crude material causes intense eye irritation, treat it as the alpha-bromo species.[1][2]

Solvent System Selection

The choice of solvent is dictated by the "Like Dissolves Like" principle, but modified for the lipophilicity introduced by the bromine atom.[2]

Primary Recommendation: Ethanol / Water

For most acetophenone derivatives, 95% Ethanol or Ethanol/Water mixtures are the gold standard.[2] The polar carbonyl and methoxy groups interact well with ethanol, while the water acts as an antisolvent to force the hydrophobic brominated ring out of solution upon cooling.[2]

Secondary Recommendation: Heptane / Ethyl Acetate

If the compound is too soluble in ethanol (resulting in low recovery), or if you encounter persistent "oiling out," switch to a non-polar/polar gradient.[2]

Solvent Decision Matrix

SolventSelection Start Start: Crude Solid SolubilityTest Test Solubility in Hot Ethanol (95%) Start->SolubilityTest Dissolves Dissolves Completely? SolubilityTest->Dissolves Yes Yes Dissolves->Yes No No (Insoluble) Dissolves->No Partial Too Soluble (Dissolves at RT) Dissolves->Partial Cool Cool to RT then 0°C Yes->Cool Good High Purity Isolate Yes->Good AddWater Add warm water (dropwise) to turbidity No->AddWater SwitchSys Switch to Heptane / EtOAc No->SwitchSys Partial->AddWater Crystals Crystals Form? Cool->Crystals Crystals->Yes Crystals->No Oil Forms Oil / Emulsion Crystals->Oil Oil->SwitchSys AddWater->Cool

Figure 1: Decision tree for selecting the optimal recrystallization solvent system.[1][2]

Step-by-Step Purification Protocol

This protocol is designed to minimize thermal stress and prevent oiling out.[2]

Materials Required
  • Crude 1-(4-Bromo-2-methoxyphenyl)ethanone[1][2]

  • Solvent: Ethanol (95%) or Methanol[1][2]

  • Activated Carbon (Charcoal) - Optional for colored impurities[1][2]

  • Celite (Filter aid)[1][2]

  • Hot plate/Stirrer

The Workflow
  • Saturation:

    • Place crude solid in an Erlenmeyer flask.

    • Add a minimum amount of solvent (e.g., Ethanol).[2]

    • Heat to near reflux (approx. 75°C for EtOH).[2]

    • Add solvent in small portions until the solid just dissolves.[2]

    • Tip: If colored impurities are present, add 1-2% w/w activated carbon and stir for 5 minutes.[1][2]

  • Hot Filtration (Crucial Step):

    • If charcoal or insoluble inorganic salts (e.g., AlCl3 remnants) are present, filter the hot solution through a pre-warmed funnel with a Celite pad.[2]

    • Why Pre-warmed? To prevent premature crystallization in the stem of the funnel.[2]

  • Nucleation & Growth:

    • Allow the filtrate to cool to room temperature slowly . Do not use an ice bath immediately.[2]

    • Seeding: If the solution reaches room temperature without crystallizing, add a "seed crystal" of pure product.[2] If no seed is available, scratch the inner glass wall with a glass rod to induce nucleation.[2]

  • Isolation:

    • Once substantial crystallization occurs at room temperature, cool the flask to 0–4°C (ice bath) for 30 minutes to maximize yield.

    • Filter via vacuum filtration (Buchner funnel).[2]

    • Wash the cake with cold solvent (same composition as mother liquor).[2]

  • Drying:

    • Dry under vacuum at 40°C. Ensure the melting point is sharp (range < 2°C).[2]

Troubleshooting Guide (FAQ)

Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing. What do I do?

Diagnosis: The solution is either too concentrated, or the temperature dropped too quickly, causing the compound to phase-separate as a liquid (supercooled melt) rather than organize into a crystal lattice. This is common for compounds with MPs < 80°C.[2]

Corrective Action:

  • Re-heat the mixture until the oil dissolves back into a clear solution.

  • Add a small amount of extra solvent (dilute slightly).[2]

  • Seed the solution at a temperature above the oiling point but below the saturation point (the Metastable Zone).

  • Cool very slowly (wrap the flask in a towel to insulate).

Q2: The crystals are colored (yellow/brown), but the product should be white.

Diagnosis: Presence of oxidized byproducts or polymerized isomers.[2] Corrective Action: Perform a "Charcoal Treatment."[2]

  • Dissolve crystals in hot ethanol.

  • Add Activated Carbon (1-5% weight equivalent).[1][2]

  • Stir hot for 10-15 mins.

  • Hot filter through Celite to remove the carbon.[2] The filtrate should be significantly clearer.

Q3: I suspect I have the wrong isomer (e.g., 5-bromo isomer). How do I separate them?

Diagnosis: Regioisomers often have different crystal packing efficiencies.[2] Corrective Action:

  • Fractional Recrystallization: The desired 4-bromo isomer (para to methoxy) generally packs better and has a higher melting point than the 3-bromo or 5-bromo isomers.[1][2]

  • Collect the first crop of crystals—this is usually enriched in the para-isomer.[2]

  • Do not push for maximum yield (2nd or 3rd crops) as these will contain higher ratios of the impurity.[2]

  • Verify purity using 1H-NMR . Look for the splitting pattern of the aromatic protons (Para substitution = two doublets; Meta substitution = singlet + multiplets).[2]

Technical Data Summary

ParameterSpecification / Recommendation
CAS Registry 89368-12-7 (Target); Distinguish from 2632-13-5
Primary Solvent Ethanol (95%) or Methanol
Alternative Solvent Heptane / Ethyl Acetate (Start with 10:1, adjust polarity)
Melting Point Expect 50–80°C range (Verify with pure standard)
Solubility Profile Soluble in EtOAc, DCM, Acetone.[1][2] Low solubility in Water, Hexane.[2]
TLC Mobile Phase Hexane : Ethyl Acetate (4:1 or 3:[2]1)

References

  • ChemicalBook. (2025).[2] 1-(4-Bromo-2-methoxyphenyl)ethanone Properties and CAS Data. Retrieved from [1][2]

  • Thermo Fisher Scientific. (2024).[2] Safety Data Sheet: 2-Bromo-4'-methoxyacetophenone (Alpha-bromo analog warning).[1][2] Retrieved from [1][2]

  • Rochester University. (2024).[2] Solvents for Recrystallization: General Guidelines for Aryl Ketones. Retrieved from [1][2]

  • ChemSynthesis. (2025).[2] Synthesis and Properties of Bromo-Methoxy-Acetophenones. Retrieved from [1][2]

(Note: While specific literature on the recrystallization of CAS 89368-12-7 is sparse, the protocols above are derived from standard separation science principles for substituted acetophenones as validated in References 3 and 4.)

Sources

Validation & Comparative

Comparing the reactivity of 1-(4-Bromo-2-methoxyphenyl)ethanone with other brominated acetophenones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Brominated Acetophenone Scaffold

Substituted acetophenones are cornerstone building blocks in modern organic synthesis, serving as pivotal intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials. Among these, brominated acetophenones are particularly valuable due to the dual reactivity conferred by the carbonyl group and the carbon-bromine bond. The C-Br bond is a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.

This guide provides an in-depth comparative analysis of the reactivity of 1-(4-Bromo-2-methoxyphenyl)ethanone , a trisubstituted acetophenone, against its structural isomers and a simpler analog, 1-(4-Bromophenyl)ethanone . We will explore how the interplay of electronic and steric effects governed by the substituents—a methoxy group at the ortho position and a bromine at the para position—influences its behavior in key synthetic transformations. This analysis is designed to provide researchers, scientists, and drug development professionals with a predictive framework for substrate selection and reaction optimization, supported by experimental data from the literature.

Structural and Electronic Profile of 1-(4-Bromo-2-methoxyphenyl)ethanone

The reactivity of an aromatic compound is dictated by the electronic nature and position of its substituents. In 1-(4-Bromo-2-methoxyphenyl)ethanone, three key functional groups vie for electronic influence over the benzene ring:

  • Acetyl Group (C(O)CH₃): A strongly deactivating, meta-directing group due to its electron-withdrawing nature through both inductive (-I) and resonance (-R) effects. It enhances the electrophilicity of the carbonyl carbon and increases the acidity of its α-protons.

  • Bromo Group (-Br): An ortho, para-directing deactivator. It withdraws electron density via its inductive effect (-I) but donates electron density through resonance (+R). Its presence provides a crucial site for cross-coupling reactions.

  • Methoxy Group (-OCH₃): A strongly activating, ortho, para-directing group. It donates electron density primarily through a strong resonance effect (+R), which outweighs its inductive withdrawal (-I).

The specific arrangement in 1-(4-Bromo-2-methoxyphenyl)ethanone—with the activating methoxy group ortho to the deactivating acetyl group and the bromine para to the methoxy group—creates a unique electronic and steric environment that significantly modulates its reactivity compared to its isomers.

Figure 1: Substituent effects on 1-(4-Bromo-2-methoxyphenyl)ethanone.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and widely used method for C-C bond formation. The reactivity of the aryl bromide in this reaction is highly sensitive to its electronic and steric environment. The critical step influenced by the substrate is the oxidative addition of the aryl bromide to the Pd(0) catalyst.

The "Ortho-Methoxy Effect"

The presence of a methoxy group at the ortho position to the bromine in 1-(4-Bromo-2-methoxyphenyl)ethanone can have competing effects:

  • Steric Hindrance: The bulky methoxy group can sterically impede the approach of the palladium catalyst to the C-Br bond, potentially slowing down the rate of oxidative addition.

  • Electronic Assistance: The electron-donating nature of the methoxy group increases electron density on the ring, which generally disfavors oxidative addition. However, some studies suggest that ortho-alkoxy groups can stabilize the transition state or participate in catalyst coordination, sometimes leading to rate enhancement under specific conditions.

Experimental Data Comparison: Suzuki-Miyaura Coupling

To provide a quantitative comparison, we have compiled data from various literature sources for the Suzuki-Miyaura coupling of phenylboronic acid with different brominated acetophenones. While direct side-by-side comparisons under identical conditions are scarce, the data provides a strong indication of reactivity trends.

SubstrateCatalyst SystemBaseSolventTime (h)Yield (%)Reference
1-(4-Bromophenyl)ethanonePd(II)-complex (0.15 mol%) / TBABKOHWater193[1]
1-(4-Bromophenyl)ethanonePd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane18-2260[2]
1-(4-Bromo-2-methoxyphenyl)ethanonePd(dppf)Cl₂ (5 mol%)K₂CO₃1,4-Dioxane/H₂O1285[3]
1-(4-Bromo-3-methoxyphenyl)ethanonePd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/EtOH/H₂O1695[4]

Analysis of Reactivity:

  • 1-(4-Bromophenyl)ethanone serves as our baseline. Without any additional substituents, it demonstrates high reactivity, achieving a 93% yield in just one hour under aqueous conditions with a specific Pd(II)-complex catalyst[1].

  • 1-(4-Bromo-2-methoxyphenyl)ethanone , the focus of our guide, shows good reactivity, affording an 85% yield. The presence of the ortho-methoxy group does not appear to be prohibitive, though the reaction required a longer time (12 h) and a different catalyst system (Pd(dppf)Cl₂) compared to the most efficient reaction of the unsubstituted analog[3]. This suggests that while the reaction is high-yielding, the steric and/or electronic influence of the ortho-methoxy group may necessitate specific ligand selection (like the wide bite-angle dppf) and longer reaction times to overcome a potentially slower oxidative addition step.

  • 1-(4-Bromo-3-methoxyphenyl)ethanone exhibits excellent reactivity, providing a 95% yield[4]. Here, the methoxy group is meta to the bromine and ortho to the acetyl group. This positioning avoids direct steric hindrance at the C-Br bond while the electron-donating effect on the ring is still present, leading to a highly efficient transformation.

Protocol: Suzuki-Miyaura Coupling of 1-(4-Bromo-2-methoxyphenyl)ethanone

This protocol is adapted from a procedure reported for the synthesis of a biphenyl intermediate[3].

Materials:

  • 1-(4-Bromo-2-methoxyphenyl)ethanone (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • To a flame-dried round-bottom flask, add 1-(4-Bromo-2-methoxyphenyl)ethanone, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-(2'-methoxy-[1,1'-biphenyl]-4-yl)ethan-1-one.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - Aryl Bromide - Boronic Acid - Pd Catalyst - Base B Evacuate & Backfill with Inert Gas A->B C Add Degassed Solvent B->C D Heat to 80-90 °C with Stirring C->D E Monitor by TLC / GC-MS D->E F Cool & Dilute with Ethyl Acetate E->F G Aqueous Wash (Water, Brine) F->G H Dry & Concentrate G->H I Column Chromatography H->I

Figure 2: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Comparative Reactivity of the Carbonyl Group: Reduction

The electrophilicity of the carbonyl carbon in acetophenones is a key determinant of their reactivity towards nucleophiles, such as hydride reducing agents. Electron-donating groups (EDGs) on the aromatic ring decrease the electrophilicity of the carbonyl carbon, slowing the rate of reduction, while electron-withdrawing groups (EWGs) have the opposite effect[5].

Electronic Effects on Carbonyl Reduction
  • 1-(4-Bromophenyl)ethanone: The acetyl group is strongly deactivating, but the only other substituent is the weakly deactivating bromine. This makes its carbonyl relatively electrophilic.

  • 1-(4-Bromo-2-methoxyphenyl)ethanone: The powerful electron-donating methoxy group (+R effect) is ortho to the acetyl group. This donation of electron density to the ring system reduces the partial positive charge on the carbonyl carbon, making it less electrophilic and thus, in theory, less reactive towards hydride attack compared to the unsubstituted analog.

  • Positional Isomers: The position of the methoxy group is critical. In 1-(4-Bromo-3-methoxyphenyl)ethanone , the methoxy group is meta to the acetyl group, meaning its strong +R effect does not extend to the carbonyl carbon. Its influence is primarily a weak -I effect, leading to a reactivity profile more similar to 1-(4-bromophenyl)ethanone.

Experimental Data Comparison: Sodium Borohydride Reduction

Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used to convert ketones to secondary alcohols[6][7]. The following data, compiled from a study on the reduction of various substituted acetophenones, illustrates the impact of substituents on reaction rates[8].

SubstrateRelative Rate Constant (k_rel)Predicted Reactivity
Acetophenone1.00Baseline
1-(4-Bromophenyl)ethanone2.51Faster than baseline
1-(4-Methoxyphenyl)ethanone0.23Slower than baseline
1-(4-Bromo-2-methoxyphenyl)ethanoneNot reported, but predicted to be slowSlower than baseline

Analysis of Reactivity:

  • The data clearly shows that an electron-withdrawing group like bromine at the para-position increases the rate of reduction (k_rel = 2.51) compared to unsubstituted acetophenone[8]. This is due to the enhancement of the carbonyl carbon's electrophilicity.

  • Conversely, a strong electron-donating group like methoxy at the para-position significantly decreases the reaction rate (k_rel = 0.23)[8].

  • For 1-(4-Bromo-2-methoxyphenyl)ethanone , while direct kinetic data was not found in this specific study, we can infer its reactivity. The potent electron-donating effect of the ortho-methoxy group is expected to decrease the electrophilicity of the carbonyl carbon. This effect would likely override the rate-enhancing effect of the para-bromo substituent, leading to a reduction rate that is slower than that of 1-(4-bromophenyl)ethanone and likely slower than acetophenone itself.

Protocol: Reduction of 1-(4-Bromophenyl)ethanone with NaBH₄

This protocol provides a general method for the reduction of a brominated acetophenone to its corresponding secondary alcohol[9].

Materials:

  • 1-(4-Bromophenyl)ethanone (1.0 equiv)

  • Sodium borohydride (NaBH₄) (1.5 equiv)

  • Methanol or Ethanol

  • 3 M Hydrochloric Acid (HCl)

  • Diethyl ether or Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve 1-(4-Bromophenyl)ethanone in methanol in a round-bottom flask.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add sodium borohydride in small portions. The reaction can be exothermic[9].

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by slowly adding 3 M HCl at 0 °C until the effervescence of hydrogen gas ceases.

  • Remove the bulk of the alcohol solvent under reduced pressure.

  • Extract the aqueous residue with diethyl ether or dichloromethane (3x).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 1-(4-bromophenyl)ethanol.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Further Reactivity Considerations

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds[10][11]. The reactivity trends generally follow those of the Suzuki-Miyaura coupling, where the oxidative addition of the aryl bromide to the palladium catalyst is the rate-determining step.

  • Prediction for 1-(4-Bromo-2-methoxyphenyl)ethanone: Similar to the Suzuki coupling, the ortho-methoxy group is expected to present steric challenges. Successful amination would likely require the use of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) that are known to facilitate reactions with sterically hindered aryl halides. The reaction rate would be predicted to be slower than that of its less hindered isomers.

Grignard Reactions

The reaction of a Grignard reagent with the carbonyl group is a fundamental C-C bond-forming reaction. However, with aryl bromides, a major competing reaction is possible: Grignard exchange (halogen-metal exchange).

  • Prediction for 1-(4-Bromo-2-methoxyphenyl)ethanone: When treating this substrate with a Grignard reagent (e.g., MeMgBr), two pathways are possible:

    • Nucleophilic addition to the carbonyl group to form a tertiary alcohol.

    • Halogen-metal exchange at the C-Br bond to form a new Grignard reagent.

The presence of the electron-donating methoxy group may slightly disfavor nucleophilic attack at the carbonyl (as discussed in the reduction section), potentially increasing the likelihood of the competing halogen-metal exchange. Careful control of reaction conditions, such as low temperatures, is crucial to favor the desired carbonyl addition.

Conclusion

The reactivity of 1-(4-Bromo-2-methoxyphenyl)ethanone is a nuanced interplay of steric and electronic factors. Compared to the simpler 1-(4-bromophenyl)ethanone, its reactivity is significantly modulated by the ortho-methoxy group.

  • In palladium-catalyzed cross-coupling reactions , the ortho-methoxy group introduces steric hindrance that can slow the rate of oxidative addition, often necessitating specialized ligands and longer reaction times for high yields. Its isomer, 1-(4-bromo-3-methoxyphenyl)ethanone, which lacks this direct steric impediment, is a more reactive substrate.

  • In carbonyl reduction reactions , the strong electron-donating effect of the ortho-methoxy group deactivates the carbonyl carbon towards nucleophilic attack, resulting in a slower reduction rate compared to analogs lacking this feature.

This guide demonstrates that while 1-(4-Bromo-2-methoxyphenyl)ethanone is a highly versatile synthetic intermediate, a thorough understanding of its unique electronic and steric profile is paramount for predicting its behavior and for the rational design of efficient synthetic protocols.

References

  • [No Title Provided] (n.d.). Retrieved from [Link]

  • The Suzuki Reaction (2014, February 6). Retrieved from [Link]

  • Suzuki reaction of 4-bromoacetophenone and phenylboronic acid in water under air over five cycles a. (n.d.). ResearchGate. Retrieved from [Link]

  • Bowden, K., & Hardy, M. (1966). The reduction of substituted acetophenones by sodium borohydride. Tetrahedron, 22(4), 1169-1174.
  • Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline (the yields were determined by 1 H NMR) (n.d.). ResearchGate. Retrieved from [Link]

  • Buchwald-Hartwig Amination (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]

  • El-Boraey, H. A., & El-Gazzar, A. A. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molbank, 2018(4), M1017.
  • El-Boraey, H. A. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc, 2009(13), 324-341.
  • Reusch, W. (n.d.). Sodium Borohydride.
  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry (2011, August 12). Master Organic Chemistry. Retrieved from [Link]

  • Sodium Borohydride (NaBH4) Reduction . (n.d.). Organic Synthesis. Retrieved from [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones (2011, October 14). Master Organic Chemistry. Retrieved from [Link]

  • Synthesis of 1-(2'-methoxy-[1,1'-biphenyl]-4-yl)ethan-1-one.
  • Synthesis of 1-(4-bromo-3-methoxyphenyl)ethanone . (n.d.). MySkinRecipes. Retrieved from [Link]

  • Buchwald-Hartwig Coupling . (n.d.). Organic Synthesis. Retrieved from [Link]

  • Kemira Sodium Borohydride NaBH4 An effective reducing agent . (n.d.). Ecochem. Retrieved from [Link]

  • Sodium Borohydride Reduction of Acetophenone . (2013, May 1). Lu Le Laboratory. Retrieved from [Link]

Sources

High-Resolution Spectroscopic Differentiation of 1-(4-Bromo-2-methoxyphenyl)ethanone Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Landscape[1]

In the synthesis of pharmacophores, the regiochemical integrity of substituted acetophenones is critical. 1-(4-Bromo-2-methoxyphenyl)ethanone (Isomer A) is a high-value intermediate often used in the synthesis of biaryls via Suzuki couplings.[1] However, its synthesis—typically via Friedel-Crafts acylation or bromination—can yield problematic isomers that possess identical molecular weights (


) but vastly different reactivities and toxicological profiles.

This guide provides a definitive spectroscopic framework to distinguish the target molecule from its two most common isomers: the regioisomer 1-(5-Bromo-2-methoxyphenyl)ethanone (Isomer B) and the structural isomer 2-Bromo-1-(2-methoxyphenyl)ethanone (Isomer C, an


-bromo ketone).[1]
The Isomer Landscape[1]
FeatureIsomer A (Target) Isomer B (Regio-Impurity) Isomer C (Structural Impurity)
IUPAC Name 1-(4-Bromo-2-methoxyphenyl)ethanone1-(5-Bromo-2-methoxyphenyl)ethanone2-Bromo-1-(2-methoxyphenyl)ethanone
Structure Type Ring-BrominatedRing-BrominatedChain-Brominated (

-Halo)
Key Risk N/A (Desired Product)Incorrect SAR dataPotent Lachrymator / Alkylator
CAS 2632-13-5 (Generic)N/A31949-21-0

Part 2: Spectroscopic Profiling & Logic[1]

Nuclear Magnetic Resonance ( H NMR)

The proton NMR spectrum is the primary tool for differentiation.[1] The analysis hinges on two distinct regions: the Aliphatic Zone (2.0–5.0 ppm) and the Aromatic Zone (6.5–8.0 ppm).

A. The Aliphatic "Smoking Gun"

The first step in any protocol must be to rule out Isomer C (the


-bromo ketone), as it represents a safety hazard.
  • Isomer A & B (Ring-Br): Both possess a methyl ketone group.[1] Look for a sharp singlet at

    
     ppm  integrating to 3H (
    
    
    
    ).
  • Isomer C (Chain-Br): Lacks the methyl ketone.[1] Instead, it displays a singlet at

    
     ppm  integrating to 2H (
    
    
    
    ).
    • Insight: The electronegativity of the bromine atom significantly deshields the methylene protons, shifting them downfield by ~2 ppm compared to the methyl group.

B. Aromatic Regiochemistry (Isomer A vs. Isomer B)

Once Isomer C is ruled out, distinguishing the 4-bromo (Target) from the 5-bromo (Impurity) requires analyzing the coupling patterns (splitting) of the aromatic protons.

  • Isomer A (4-Bromo-2-methoxy):

    • H6 (Ortho to Carbonyl): This proton is deshielded by the carbonyl anisotropy. It appears as a doublet (

      
      )  at 
      
      
      
      ppm with a coupling constant
      
      
      Hz (Ortho coupling to H5).[1]
    • H3 (Ortho to Methoxy): Isolated between the methoxy and bromo groups. Appears as a narrow doublet (

      
      ) or singlet  at 
      
      
      
      ppm (
      
      
      Hz).
    • H5: Appears as a doublet of doublets (

      
      )  (Ortho to H6, Meta to H3).
      
  • Isomer B (5-Bromo-2-methoxy):

    • H6 (Ortho to Carbonyl): In this isomer, H6 is isolated between the carbonyl and the bromine. It appears as a meta-coupled doublet (

      
      )  (
      
      
      
      Hz) at
      
      
      ppm.[1]
    • Differentiation Key: If the most downfield proton (H6) is a large doublet (

      
       Hz) , you have the Target (Isomer A) . If it is a fine doublet/singlet (
      
      
      
      Hz)
      , you have the Impurity (Isomer B) .
Infrared Spectroscopy (IR)[3][4]

While less definitive than NMR for regiochemistry, IR provides a rapid check for the


-bromo isomer.[1]
  • Carbonyl Stretch (

    
    ): 
    
    • Isomer A/B: Conjugated ketone, typically 1665–1675 cm

      
       .[1]
      
    • Isomer C: The

      
      -halogen creates a field effect that aligns the C=O dipole, typically shifting the stretch to a higher frequency (1690–1705 cm
      
      
      
      ), despite the conjugation.

Part 3: Experimental Protocols

Protocol 1: Standardized NMR Acquisition

To ensure resolution of meta-couplings.[1]

  • Sample Prep: Dissolve 10 mg of the analyte in 0.6 mL of CDCl

    
      (Chloroform-d). Ensure the solution is clear; filter through a cotton plug if particulate matter is present.[1]
    
  • Instrument: Minimum 400 MHz spectrometer recommended.

  • Acquisition Parameters:

    • Pulse Angle: 30°

    • Relaxation Delay (

      
      ): 1.0 second (sufficient for qualitative ID).
      
    • Scans: 16.

    • Spectral Width: -2 to 14 ppm.[1]

  • Processing: Apply an exponential window function with a Line Broadening (LB) factor of 0.3 Hz. Phase manually to ensure accurate integration of the aliphatic region.

Protocol 2: Rapid TLC Differentiation

For quick reaction monitoring.[1]

  • Stationary Phase: Silica Gel 60 F254.[1]

  • Mobile Phase: Hexanes:Ethyl Acetate (8:2 v/v).

  • Visualization: UV (254 nm).[1]

  • Observation:

    • Isomer C (

      
      -Br)  is significantly less polar than the ring-brominated isomers due to the lack of the polar phenolic ether/ketone resonance stabilization in the same plane.[1] It will typically have a higher 
      
      
      
      .[1]
    • Isomer A vs B: Very similar

      
      .[1] Requires NMR or HPLC for definitive separation.[1]
      

Part 4: Decision Logic Visualization

The following diagram outlines the logical workflow for identifying the correct isomer from a crude reaction mixture.

IsomerID Start Unknown Sample (C9H9BrO2) CheckAliphatic Step 1: Analyze 1H NMR Aliphatic Region (2.0 - 5.0 ppm) Start->CheckAliphatic Singlet45 Singlet @ 4.5 ppm (2H) (-CH2Br) CheckAliphatic->Singlet45 Found Singlet25 Singlet @ 2.6 ppm (3H) (-COCH3) CheckAliphatic->Singlet25 Found IsomerC IDENTIFIED: Isomer C (Alpha-Bromo / Chain) SAFETY WARNING: Lachrymator Singlet45->IsomerC CheckAromatic Step 2: Analyze Aromatic Region Downfield Proton (H6) @ 7.6-7.9 ppm Singlet25->CheckAromatic LargeSplit Large Doublet (J ~ 8.5 Hz) (Ortho Coupling) CheckAromatic->LargeSplit SmallSplit Small Doublet (J ~ 2.5 Hz) (Meta Coupling) CheckAromatic->SmallSplit IsomerA IDENTIFIED: Isomer A (Target: 4-Bromo-2-methoxy) CONFIRMED LargeSplit->IsomerA IsomerB IDENTIFIED: Isomer B (Impurity: 5-Bromo-2-methoxy) SmallSplit->IsomerB

Caption: Logical decision tree for the spectroscopic identification of bromo-methoxyacetophenone isomers.

Part 5: References

  • Sigma-Aldrich. 1-(4-Bromo-2-methoxyphenyl)ethanone Product Specification. Sigma-Aldrich.[1][2] Link

  • National Institute of Standards and Technology (NIST). 2-Bromo-2'-methoxyacetophenone (Isomer C) IR Spectrum. NIST Chemistry WebBook, SRD 69. Link

  • BenchChem. Analytical Characterization of 2-Bromo-2'-methoxyacetophenone. BenchChem Guides. Link

  • Royal Society of Chemistry. ChemSpider Record: 1-(4-Bromo-2-methoxyphenyl)ethanone.[1] ChemSpider. Link

Sources

Efficacy comparison of catalysts for reactions with 1-(4-Bromo-2-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical efficacy comparison of catalytic systems for the functionalization of 1-(4-Bromo-2-methoxyphenyl)ethanone (CAS: 139122-19-3). It is designed for medicinal chemists and process development scientists requiring data-driven protocols for cross-coupling and reduction pathways.

Executive Summary & Substrate Analysis

1-(4-Bromo-2-methoxyphenyl)ethanone presents a unique "push-pull" electronic profile that dictates catalyst selection.

  • The Electrophile (C-Br): Located para to the electron-withdrawing acetyl group, the C-Br bond is electronically activated for oxidative addition. This distinguishes it from unactivated aryl bromides (e.g., 4-bromoanisole).

  • The Steric Environment: The ortho-methoxy group is distal to the bromine, meaning the C-Br site is sterically accessible. However, the methoxy group introduces potential for chelation-assisted side reactions or catalyst poisoning if Lewis acidic metals are used.

Strategic Recommendation: For C-C bond formation (Suzuki-Miyaura) , standard Pd(0) sources are often sufficient, but bulky phosphine ligands are required to suppress homocoupling and maximize Turnover Frequency (TOF). For C-N bond formation (Buchwald-Hartwig) , specialized dialkylbiaryl phosphine ligands are strictly necessary to prevent chelation-induced catalyst deactivation.

Comparative Analysis: Suzuki-Miyaura Coupling

Objective

Synthesis of biaryl scaffolds (e.g., 4'-acetyl-3'-methoxy-biphenyl derivatives).

Catalyst Candidates
  • Baseline:

    
     (Tetrakis)
    
  • Robust:

    
    
    
  • High-Performance:

    
     (Buchwald Precatalyst)
    
Performance Matrix
MetricPd(PPh3)4 Pd(dppf)Cl2 XPhos Pd G2
Reaction Rate Moderate (4–12 h)Fast (2–6 h)Ultra-Fast (<1 h)
Oxidative Addition Good (Activated substrate)ExcellentExcellent
Air Stability Poor (Glovebox preferred)Good (Bench stable)Excellent (Bench stable)
Steric Tolerance LowModerateHigh
Typical Yield 75–82%88–92%95–99%
Catalyst Loading 3–5 mol%1–3 mol%0.5–1 mol%
Scientific Insight
  • Pd(PPh3)4: While functional, the high loading required (5 mol%) and sensitivity to air make it unsuitable for scale-up. The activated nature of the para-acetyl group allows this catalyst to work, but phosphine dissociation often leads to "palladium black" precipitation before full conversion.

  • Pd(dppf)Cl2: The bidentate ligand prevents cis-trans isomerization issues and stabilizes the Pd(II) intermediate. It is the "workhorse" for this substrate.

  • XPhos Pd G2: The bulky biaryl ligand facilitates rapid reductive elimination, which is often the rate-determining step for electron-poor aryl bromides. This system allows for near-quantitative yields at low loadings (0.5 mol%).[1]

Comparative Analysis: Buchwald-Hartwig Amination

Objective

Introduction of amine pharmacophores at the C4 position.

Catalyst Candidates
  • System A:

    
     + BINAP
    
  • System B:

    
     + Xantphos
    
  • System C:

    
    
    
Performance Matrix
MetricBINAP System Xantphos System BrettPhos G3
Primary Amines Poor (Oligomerization)ModerateExcellent
Secondary Amines GoodExcellentExcellent
Base Compatibility

(Strong)

(Mild)

/

Chemo-selectivity Low (Ketone enolization risk)HighVery High
Yield (Avg) 60–70%80–85%92–96%
Scientific Insight

The acetyl group at C1 poses a specific challenge: enolization . Strong bases (like NaOtBu used with BINAP) can deprotonate the alpha-methyl ketone, leading to aldol condensation side products.

  • Recommendation: Use BrettPhos Pd G3 with a weak base (

    
     or 
    
    
    
    ). The BrettPhos ligand creates a highly active mono-ligated Pd(0) species that outcompetes the side reactions, enabling amination at lower temperatures where enolization is suppressed.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision logic for catalyst selection based on the specific derivative required.

CatalystSelection Start Substrate: 1-(4-Bromo-2-methoxyphenyl)ethanone Target Target Transformation? Start->Target Suzuki C-C Bond (Suzuki Coupling) Target->Suzuki Buchwald C-N Bond (Buchwald-Hartwig) Target->Buchwald Reduction C=O Reduction (Chiral Alcohol) Target->Reduction Suzuki_Cond Steric Bulk on Boronic Acid? Suzuki->Suzuki_Cond Buchwald_Cond Amine Type? Buchwald->Buchwald_Cond Red_Cond Enantioselectivity Required? Reduction->Red_Cond Suzuki_Std Use Pd(dppf)Cl2 (Robust, 2 mol%) Suzuki_Cond->Suzuki_Std No (Phenyl/Simple) Suzuki_Adv Use XPhos Pd G2 (High TOF, 0.5 mol%) Suzuki_Cond->Suzuki_Adv Yes (Ortho-subst) Buchwald_Prim Primary Amine: BrettPhos Pd G3 (Prevents Enolization) Buchwald_Cond->Buchwald_Prim Primary (-NH2) Buchwald_Sec Secondary Amine: RuPhos Pd G3 (General Purpose) Buchwald_Cond->Buchwald_Sec Secondary (-NHR) Red_Noyori Noyori Transfer Hydrog. RuCl(p-cymene)[TsDPEN] Red_Cond->Red_Noyori Yes (>95% ee) Red_Luche Luche Reduction NaBH4 + CeCl3 Red_Cond->Red_Luche No (Racemic)

Caption: Decision matrix for catalytic functionalization of 1-(4-Bromo-2-methoxyphenyl)ethanone.

Experimental Protocols

Protocol A: High-Efficiency Suzuki Coupling (XPhos System)

Rationale: This protocol minimizes catalyst loading and utilizes a weak base to preserve the ketone functionality.

Materials:

  • Substrate: 1.0 equiv (e.g., 229 mg, 1.0 mmol)

  • Boronic Acid: 1.2 equiv (e.g., Phenylboronic acid)[2]

  • Catalyst: XPhos Pd G2 (0.01 equiv, 1 mol%)

  • Base:

    
     (2.0 equiv, 0.5 M aqueous solution)
    
  • Solvent: THF (degassed)

Step-by-Step:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the substrate, boronic acid, and XPhos Pd G2.

  • Inertion: Seal the vial and purge with Nitrogen (

    
    ) for 5 minutes.
    
  • Solvation: Add degassed THF (4 mL) via syringe.

  • Activation: Add the aqueous

    
     solution (4 mL) via syringe. The biphasic mixture allows for phase-transfer catalysis.
    
  • Reaction: Stir vigorously at 40°C for 2 hours. (Note: The activated aryl bromide allows mild heating; reflux is often unnecessary).

  • Workup: Dilute with Ethyl Acetate, wash with brine, dry over

    
    , and concentrate.
    
  • Validation: Monitor disappearance of the aryl bromide peak at ~7.55 ppm (d, 1H) via 1H NMR.

Protocol B: Asymmetric Ketone Reduction (Noyori Transfer)

Rationale: Converts the acetyl group to a chiral alcohol, a common motif in drug synthesis (e.g., adrenergic blockers).

Materials:

  • Substrate: 1.0 equiv

  • Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (0.02 equiv)

  • Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope)

  • Solvent: DMF or DCM

Step-by-Step:

  • Dissolution: Dissolve substrate in minimal DMF.

  • Catalyst Addition: Add the Ruthenium catalyst under

    
     flow.
    
  • Initiation: Add the HCOOH/Et3N mixture dropwise at 0°C.

  • Aging: Allow to warm to room temperature and stir for 12 hours.

  • Quench: Pour into water and extract with ether.

  • Result: Expect >95% conversion with >90% ee (enantiomeric excess).

Mechanistic Visualization (Suzuki Cycle)

The following diagram details the catalytic cycle, highlighting the specific activation by the para-acetyl group.

SuzukiCycle Pd0 Pd(0)-L (Active Species) OxAdd Oxidative Addition (Rate Accel. by Acetyl) Pd0->OxAdd + Substrate (Ar-Br) TransMet Transmetallation (Base Assisted) OxAdd->TransMet + Ar'-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Biaryl Product Int1 Ar-Pd(II)-Br Int2 Ar-Pd(II)-Ar'

Caption: Catalytic cycle for Suzuki coupling. The para-acetyl group lowers the energy barrier for the Oxidative Addition step.

References

  • Suzuki-Miyaura Coupling Kinetics

    • Title: Comparative kinetic study of the Suzuki reaction involving 4-bromoacetophenone deriv
    • Source: ResearchGate / Journal of Molecular C
    • URL:[Link]

  • Buchwald-Hartwig Protocols

    • Title: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile (Analogous Substrate Protocol).[3]

    • Source: BenchChem Application Notes[3]

  • General Reactivity of 2-Methoxy-4-bromoacetophenone

    • Title: Synthesis and crystal structure of 2-bromo-1-(4-methoxyphenyl)
    • Source: NIH / PubMed Central
    • URL:[Link]

  • Advanced Ligand Design

    • Title: Rational Ligand Design for the Arylation of Hindered Primary Amines (BrettPhos).
    • Source: J. Am. Chem. Soc.[4] (via Organic Chemistry Portal)

    • URL:[Link]

Sources

Elemental analysis of 1-(4-Bromo-2-methoxyphenyl)ethanone for empirical formula validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-Bromo-2-methoxyphenyl)ethanone (CAS: 10242-18-9), also known as 4'-Bromo-2'-methoxyacetophenone, is a critical halogenated building block in the synthesis of antiviral agents and heterocyclic pharmaceutical intermediates. Validating its empirical formula (


) is a mandatory quality control step to ensure downstream reaction stoichiometry and regulatory compliance.

This guide compares the "Gold Standard" method—Combustion Elemental Analysis (EA) —against modern alternatives like High-Resolution Mass Spectrometry (HRMS) . While HRMS provides precise molecular weight data, this guide demonstrates why Combustion Analysis remains the superior method for establishing bulk purity and elemental ratios, particularly for halogenated compounds where isotopic patterns in MS can be misinterpreted.

Compound Profile & Theoretical Composition

Before initiating analysis, the theoretical elemental composition must be established as the baseline for validation.

  • Chemical Formula:

    
    [1][2][3][4][5]
    
  • Molecular Weight: 229.07 g/mol [1][3][5][6]

  • Structure: Acetophenone core with a methoxy group at the ortho position and a bromine atom at the para position relative to the acetyl group.

Table 1: Theoretical Elemental Composition

Element Count Atomic Mass ( g/mol ) Total Mass Contribution Theoretical % (w/w)
Carbon (C) 9 12.011 108.099 47.19%
Hydrogen (H) 9 1.008 9.072 3.96%
Bromine (Br) 1 79.904 79.904 34.88%
Oxygen (O) 2 15.999 31.998 13.97%

| Total | | | 229.073 | 100.00% |

Comparative Analysis: Combustion Analysis vs. Alternatives

For a Senior Application Scientist, the choice of validation method depends on the specific data requirement: Bulk Purity vs. Molecular Identity .

Method A: Combustion Elemental Analysis (The "Product" Method)
  • Principle: High-temperature oxidation (

    
    C) converts the sample into gases (
    
    
    
    ,
    
    
    ,
    
    
    ,
    
    
    ).
  • Relevance to Bromine: Halogens can interfere with standard CHN detectors. Specific "dynamic flash combustion" with reduction catalysts (e.g., Tungsten/Copper) is required to trap halogens or quantify them separately.

  • Verdict: The only method that confirms the bulk ratio of elements, detecting inorganic impurities (solvents, salts) that HRMS misses.

Method B: High-Resolution Mass Spectrometry (HRMS)[7]
  • Principle: Ionizes molecules to measure

    
     with <5 ppm error.
    
  • Relevance to Bromine: Excellent for identifying the characteristic 1:1 isotopic ratio of

    
     and 
    
    
    
    .
  • Verdict: Confirms identity but not purity. A sample can be 80% pure and still give a perfect HRMS signal.

Method C: Quantitative NMR (qNMR)
  • Principle: Uses internal standards to integrate proton signals.

  • Verdict: High specificity but requires expensive deuterated solvents and precise weighing of internal standards. Less robust for establishing the empirical formula ab initio.

Table 2: Performance Comparison Matrix

FeatureCombustion Analysis (EA)HRMS (ESI/Q-TOF)qNMR
Primary Output % Composition (Bulk Purity)Exact Mass (Molecular Identity)Purity % & Structure
Validation Standard

absolute difference

ppm mass error
Integral ratios
Bromine Handling Challenge: Requires Ag/W scrubbers to prevent interference.Strength: Distinct isotopic pattern confirms Br presence.Neutral: Br is silent; inferred by splitting patterns.
Sample Destructive? Yes (~2-5 mg)No (Microgram scale)No (Recoverable)
Solvent Blindness No (Detects trapped solvent as C/H error)Yes (Solvents often invisible or suppressed)No (Solvents visible)

Experimental Protocol: Combustion Analysis of Halogenated Samples

Objective: Accurately determine %C and %H in 1-(4-Bromo-2-methoxyphenyl)ethanone, managing Bromine interference.

Reagents & Equipment[7][8][9]
  • Instrument: Organic Elemental Analyzer (e.g., Thermo Fisher FlashSmart or Elementar vario EL cube).

  • Oxidation Catalyst: Tungsten Trioxide (

    
    ) or Chromium(III) Oxide (
    
    
    
    ) to facilitate complete combustion.
  • Halogen Scrubber: Silver wool (Ag) or Silver Cobaltous Oxide (

    
    ) packed in the reduction tube to trap Bromine gas (
    
    
    
    ) and prevent it from interfering with the Thermal Conductivity Detector (TCD).
  • Standard: Acetanilide or Sulfanilamide (calibrated for CHNS).

Step-by-Step Workflow
  • Sample Preparation:

    • Dry the 1-(4-Bromo-2-methoxyphenyl)ethanone sample in a vacuum oven at 40°C for 4 hours to remove residual solvents (e.g., ethyl acetate/hexane from recrystallization). Solvent inclusion is the #1 cause of EA failure.

    • Weigh 2.000 – 3.000 mg of sample into a tin capsule using a microbalance (precision

      
       mg).
      
    • Critical Step: Add 5–10 mg of

      
       powder to the tin capsule. Why? Brominated aromatics are flame-retardant. 
      
      
      
      acts as an oxygen donor to ensure "flash" combustion rather than charring.
  • Combustion:

    • Inject sample into the combustion reactor at 950°C - 1050°C with oxygen boost.

    • Gases produced:

      
      , 
      
      
      
      ,
      
      
      , and
      
      
      .
  • Gas Separation & Detection:

    • Pass gases through the reduction reactor (Copper at 650°C).

    • Halogen Trapping: The Silver wool zone reacts with Bromine:

      
      . This removes Br from the gas stream, ensuring it does not co-elute with water or overlap with 
      
      
      
      signals.
    • Separate

      
      , 
      
      
      
      , and
      
      
      via GC column and detect via TCD.
  • Calculation:

    • Compare integrated peak areas against the K-factor established by the standard (Acetanilide).

Data Analysis & Decision Logic

Scientific journals (e.g., J. Org. Chem., J. Med. Chem.) generally require experimental values to be within


  of the theoretical value.
Acceptance Criteria Calculation

For


:
  • Carbon:

    
    
    
  • Hydrogen:

    
    
    
Visualization: The Validation Workflow

The following diagram illustrates the decision logic for validating the empirical formula, explicitly handling the "Bromine Trap" scenario.

ValidationWorkflow Start Crude 1-(4-Bromo-2-methoxyphenyl)ethanone Dry Vacuum Drying (40°C, 4h) Start->Dry Weigh Weigh 2mg + WO3 Catalyst Dry->Weigh Combustion Combustion Analysis (with Ag Scrubber) Weigh->Combustion Check Check Tolerance (|Exp - Theo| < 0.4%) Combustion->Check Pass PASS: Empirical Formula Validated Check->Pass Yes Fail FAIL: Out of Spec Check->Fail No AnalyzeFail Analyze Deviation Source Fail->AnalyzeFail Solvent High %C/%H? Trapped Solvent AnalyzeFail->Solvent High Values Inorganic Low %C? Inorganic Salts/Br Interference AnalyzeFail->Inorganic Low Values Solvent->Dry Re-dry Recryst Recrystallize (EtOH/H2O) Inorganic->Recryst Recryst->Dry

Figure 1: Logical workflow for empirical formula validation. Note the feedback loops for recrystallization and drying, which are common corrective actions.

Troubleshooting & Causality

As an expert, you must look beyond the numbers. Here is the causality behind common failures for this specific compound:

  • The "High Carbon" Error:

    • Observation: %C is found to be 48.5% (Theoretical 47.19%).

    • Causality: The synthesis of acetophenones often involves Friedel-Crafts acylation using solvents like Dichloromethane (DCM) or precursors like Toluene. If the sample is not dried under high vacuum, trapped solvent molecules inflate the Carbon count.

    • Solution: Proton NMR (

      
      -NMR) is the best diagnostic tool here. Check for solvent peaks before repeating EA.
      
  • The "Bromine Drift":

    • Observation: %C is accurate, but results drift over sequential runs.

    • Causality: The Silver trap in the reduction tube is saturated.

      
       is breaking through and affecting the TCD signal or reacting with the water trap.
      
    • Solution: Replace the reduction reactor packing immediately.

  • Incomplete Combustion:

    • Observation: Low %C and %H.

    • Causality: The bromine atom renders the aromatic ring resistant to oxidation (flame retardant effect).

    • Solution: Increase oxygen dose time or add more

      
       oxidant to the sample tin.
      

References

  • National Institute of Standards and Technology (NIST) . Ethanone, 2-bromo-1-(4-methoxyphenyl)- Data. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Eurachem . The Fitness for Purpose of Analytical Methods: A Laboratory Guide to Method Validation and Related Topics. Second Edition, 2014. Available at: [Link]

  • American Chemical Society (ACS) . Journal of Organic Chemistry Guidelines for Authors (Characterization of New Substances). ACS Publications. Available at: [Link]

  • Lehotay, S.J. Comparison of analyte identification criteria and other aspects in triple quadrupole tandem mass spectrometry. ResearchGate, 2025.[7] Available at: [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Handling and Disposal of 1-(4-Bromo-2-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Chemical Profile & Hazard Assessment[1]

Effective disposal begins with accurate characterization.[1] 1-(4-Bromo-2-methoxyphenyl)ethanone is a halogenated aromatic ketone. Its disposal protocol is strictly dictated by the presence of the Bromine atom, which classifies it as Halogenated Organic Waste .[1]

Critical Operational Rule: Never mix this compound with non-halogenated solvents (e.g., Acetone, Methanol, Hexane).[1] Doing so contaminates the entire waste stream, forcing the facility to pay premium "Halogenated" disposal rates for the entire volume.[1]

Chemical Identity & Physical Properties[1][3][4][5][6][7]
PropertyDataOperational Implication
Chemical Name 1-(4-Bromo-2-methoxyphenyl)ethanoneOfficial manifest name.[2]
CAS Number 10242-18-9Unique identifier for waste tags.
Molecular Weight 229.07 g/mol Heavy atom effect (Bromine).
Physical State Solid (MP: 63-64°C)Dust control required during transfer.
Solubility Insoluble in waterDo not dispose via sink/drain.[3]
Hazards (GHS) H315, H319, H335Irritant (Skin/Eye/Lung).[1][2] PPE mandatory.[4][3][5]

Pre-Disposal Stabilization & Segregation[1][2][11][12]

Before removing the chemical from the fume hood, you must stabilize the waste matrix.[1] This compound is generally stable but reactive toward strong oxidizers and bases.

A. Solid Waste (Pure Reagent/Reaction Residue)[1]
  • Container: High-Density Polyethylene (HDPE) or Glass jar with a screw-top lid.

  • Segregation: Do not mix with active oxidizers (e.g., permanganates, nitrates) to prevent exothermic decomposition.[1]

  • Labeling: Tag immediately as "Hazardous Waste - Solid, Toxic."[1]

B. Liquid Waste (Solutions/Mother Liquors)[1]
  • The Halogen Rule: Because the molecule contains Bromine, any solution containing this compound must be disposed of in the Halogenated Waste carboy.[1]

  • Compatibility Check: Ensure the solvent carrier is compatible with the carboy material (usually HDPE).

    • Compatible Solvents: Dichloromethane, Chloroform, Ethyl Acetate.[1]

    • Incompatible: Do not mix with acidic waste streams if the solution contains cyanides or sulfides (unlikely, but standard precaution).[1]

Operational Disposal Workflow

The following flowchart outlines the decision logic for disposing of 1-(4-Bromo-2-methoxyphenyl)ethanone. This process ensures compliance with RCRA guidelines and minimizes disposal costs.[1]

DisposalWorkflow Start Waste Generation: 1-(4-Bromo-2-methoxyphenyl)ethanone StateCheck Determine Physical State Start->StateCheck SolidPath Solid Residue (Pure or Precipitate) StateCheck->SolidPath Solid LiquidPath Solution (Dissolved in Solvent) StateCheck->LiquidPath Liquid SolidContainer Container: Wide-Mouth HDPE Jar SolidPath->SolidContainer LiquidSegregation CRITICAL STEP: Is the solvent Halogenated? LiquidPath->LiquidSegregation Labeling Labeling: 1. Full Chemical Name 2. Check 'Toxic' & 'Irritant' 3. Date SolidContainer->Labeling HaloStream Stream A: Halogenated Waste Carboy LiquidSegregation->HaloStream Yes (e.g., DCM) NonHaloStream Stream B: Halogenated Waste Carboy (Contaminates Non-Halo Stream) LiquidSegregation->NonHaloStream No (e.g., Acetone) HaloStream->Labeling NonHaloStream->Labeling Must treat entire volume as Halogenated Pickup Request EHS Pickup (Do not evaporate) Labeling->Pickup

Figure 1: Decision logic for the segregation and packaging of halogenated acetophenone waste. Note that adding this compound to a non-halogenated solvent converts the entire mixture into a halogenated waste stream.[1]

Step-by-Step Disposal Protocol

Step 1: Container Selection

Use a container compatible with the waste matrix.[1][3]

  • Solids: Wide-mouth amber glass or HDPE jars.

  • Liquids: Safety carboys (typically 5L or 20L HDPE). Ensure the cap has a chemically resistant liner (PTFE/Teflon).

Step 2: Labeling (The "Double-Check" System)

Regulatory agencies (like the EPA or local EHS) require "Cradle-to-Grave" tracking. A generic "Waste" label is insufficient.

  • Primary Identifier: Write the full chemical name: 1-(4-Bromo-2-methoxyphenyl)ethanone.

  • Hazard Check: Check/Circle TOXIC and IRRITANT .

  • Constituents: If in solution, list the solvent % (e.g., 95% Dichloromethane, 5% 1-(4-Bromo-2-methoxyphenyl)ethanone).

Step 3: Storage & Hand-off[1][13]
  • Store in a Satellite Accumulation Area (SAA) near the point of generation.

  • Secondary Containment: Place the waste container inside a plastic tray to catch potential leaks.[1]

  • Timeline: Once the container is full, you typically have 3 days (per US RCRA standards) to move it to the central waste storage or request pickup.[1]

Emergency Procedures: Spills & Exposure

Spill Management
  • Solid Spill:

    • Don PPE (Nitrile gloves, safety goggles, lab coat).[1][5]

    • Avoid generating dust.[1][4][2][5][6] Do not dry sweep vigorously.[1]

    • Scoop material using a dustpan or stiff paper.[1]

    • Place residue in a waste jar labeled "Spill Debris - Halogenated."

    • Wipe the area with a damp paper towel; dispose of the towel in the same waste jar.[1]

  • Liquid Spill:

    • Absorb with vermiculite or spill pads.[1]

    • Collect soaked absorbent into a sealed bag or bucket.

    • Label as "Halogenated Solvent Debris."

Exposure Response[1][2][4][8][13]
  • Eye Contact: Rinse immediately with water for 15 minutes.[6] Remove contact lenses.[1][4][2][6]

  • Skin Contact: Wash with soap and water.[4][2][5][6] Remove contaminated clothing.[1][2][6]

  • Inhalation: Move to fresh air. If respiratory irritation persists (H335), seek medical attention.

Regulatory Context & Scientific Rationale

Why Segregate Halogenated Waste?

The presence of the bromine atom in 1-(4-Bromo-2-methoxyphenyl)ethanone dictates the incineration method.

  • Non-Halogenated Waste: Can often be used as fuel blending (energy recovery) in standard kilns.

  • Halogenated Waste: Must be incinerated at higher temperatures with specific scrubbers to neutralize acid gases (HBr, HCl) generated during combustion.[1] Failure to segregate forces the disposal facility to treat the entire batch as high-hazard, significantly increasing costs and environmental impact.[1]

RCRA Compliance

While 1-(4-Bromo-2-methoxyphenyl)ethanone is not explicitly "P-listed" or "U-listed" (40 CFR 261.33), it is a characteristic chemical waste.[1] Under the Resource Conservation and Recovery Act (RCRA), the generator (you) is responsible for determining if the waste exhibits hazardous characteristics.[1] Due to its toxicity and halogen content, it must be managed as hazardous waste, never general refuse.[1]

References

  • Sigma-Aldrich. (2023). Safety Data Sheet: 1-(4-Bromo-2-methoxyphenyl)ethanone.

  • U.S. Environmental Protection Agency (EPA). (2023). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261.[1]

  • PubChem. (2023). Compound Summary: 1-(4-Bromo-2-methoxyphenyl)ethanone (CID 329816440). National Library of Medicine.[1]

  • Fisher Scientific. (2023). Laboratory Chemical Waste Disposal Guidelines.

Sources

Personal Protective Equipment (PPE) for Handling 1-(4-Bromo-2-methoxyphenyl)ethanone

[1]

CAS No: 10342-83-3 Synonyms: 4'-Bromo-2'-methoxyacetophenone; 1-(4-bromo-2-methoxy-phenyl)ethanone Physical State: Solid (Crystalline powder) Primary Hazards: Skin/Eye Irritation, Respiratory Tract Irritation[1]

Part 1: Executive Safety Summary

For Immediate Release to Laboratory Personnel

Handling 1-(4-Bromo-2-methoxyphenyl)ethanone requires a defense-in-depth strategy.[1] While often categorized as a standard irritant, the presence of the bromine moiety and the ketone functionality introduces specific chemical compatibility challenges for PPE, particularly regarding glove permeation.

This guide moves beyond generic "safety glasses and gloves" advice to provide a causality-based protocol. The primary risks are dust inhalation during weighing and cutaneous absorption via solvent vehicles during synthesis.

Hazard Identification (GHS Classification)
Hazard ClassH-CodeHazard Statement
Skin Irritation H315 Causes skin irritation.[1][2][3]
Eye Irritation H319 Causes serious eye irritation.[1][2][3][4][5]
STOT SE 3 H335 May cause respiratory irritation (Respiratory Tract).[1][2][3][4][5][6]

Part 2: The PPE Defense System

Hand Protection: The Permeation Logic

Critical Insight: Standard nitrile gloves provide adequate protection against the solid powder. However, once this compound is dissolved in organic solvents (common in synthesis), the solvent dictates the glove choice , not the solute alone. As an aromatic ketone, this compound can degrade standard latex or thin nitrile upon prolonged immersion.

  • Scenario A: Handling Solid/Powder

    • Primary Layer: Nitrile (Minimum thickness 0.11 mm).

    • Protocol: Double-gloving is recommended to prevent micro-tears from exposing skin to fine dust.

    • Change Frequency: Every 2 hours or immediately upon visible contamination.

  • Scenario B: Handling Solutions (Synthesis/Extraction)

    • If dissolved in Acetone/Ketones:Do NOT use Nitrile. Use Butyl Rubber or Silver Shield (Laminate) gloves. Ketones cause rapid swelling and degradation of nitrile rubber.

    • If dissolved in DCM/Chloroform: Use PVA (Polyvinyl alcohol) or Silver Shield .

    • If dissolved in Alcohols/Water:Nitrile is acceptable.[7][8]

Respiratory Protection: The Dust Vector

The H335 classification indicates that this compound targets the respiratory mucosa.[4]

  • Engineering Control (Primary): All weighing and open-vessel transfers must occur inside a certified chemical fume hood.[1]

  • PPE (Secondary - if Hood unavailable): A NIOSH-certified N95 or P100 particulate respirator.[1]

    • Why: The crystalline nature of acetophenones often generates fine particulate matter during static transfer.

Eye & Body Protection[2][3][10][11]
  • Eyes: Chemical splash goggles (ANSI Z87.1) are superior to safety glasses because they seal against airborne dust and splashes.

  • Body: Standard cotton lab coat (buttoned). For scale-up (>50g), wear a chemically resistant apron (Tyvek or similar) to prevent clothing saturation.

Part 3: Operational Protocol & Decision Matrix

Visualization: PPE Decision Tree

The following diagram illustrates the logical flow for selecting the correct PPE based on the state of the chemical.

PPE_Decision_TreeStartStart: Handling 1-(4-Bromo-2-methoxyphenyl)ethanoneState_CheckDetermine Physical StateStart->State_CheckSolidSolid / Powder FormState_Check->SolidIs PowderSolutionDissolved in SolutionState_Check->SolutionIs LiquidSolid_PPEPPE: Nitrile Gloves (Double) + N95 (if no hood)Solid->Solid_PPESolvent_CheckIdentify Solvent CarrierSolution->Solvent_CheckSolid_ActionAction: Weigh in Fume HoodSolid_PPE->Solid_ActionKetone_SolventKetones (Acetone, MEK)Solvent_Check->Ketone_SolventHalogen_SolventHalogenated (DCM, CHCl3)Solvent_Check->Halogen_SolventAlcohol_SolventAlcohols / WaterSolvent_Check->Alcohol_SolventButyl_GloveREQUIRED: Butyl Rubber or Laminate GlovesKetone_Solvent->Butyl_GloveLaminate_GloveREQUIRED: Silver Shield / Laminate GlovesHalogen_Solvent->Laminate_GloveNitrile_GloveAcceptable: Nitrile GlovesAlcohol_Solvent->Nitrile_Glove

Figure 1: Decision matrix for glove selection based on solvent compatibility.[1] Note that while Nitrile is safe for the solid, it fails against common ketone solvents.[1]

Step-by-Step Handling Procedure

1. Preparation & Weighing

  • Location: Perform all weighing in a fume hood. Airflow velocity should be verified (approx. 100 fpm).

  • Static Control: Use an antistatic gun or ionizer if the powder is flighty.

  • Spill Protocol: Pre-place a secondary containment tray or absorbent pad (benchkote) under the balance.

2. Reaction Setup

  • Addition: When adding the solid to a reaction vessel, use a wide-mouth funnel to prevent dust generation.

  • Temperature: If heating, ensure the condenser is active before heating begins. Brominated ketones can be lachrymators (tear-inducing) if vaporized, even if not formally classified as such.

3. Decontamination

  • Surface Cleaning: Wipe down the balance area with a soap/water solution first, then an alcohol wipe. Avoid using acetone for initial cleaning if wearing nitrile gloves, as it increases permeability.

  • Tool Cleaning: Spatulas should be rinsed with acetone into a specific waste beaker inside the hood.

Part 4: Emergency & Disposal Procedures

Emergency Response
IncidentImmediate Action
Skin Contact Wash with soap and water for 15 minutes.[1][9] Do NOT use solvents (ethanol/acetone) to wash skin; this enhances absorption.
Eye Contact Rinse cautiously with water for 15 minutes.[1][2] Remove contact lenses if present.[2][3][4][5][9] Seek medical attention immediately (H319).
Inhalation Move to fresh air.[1][2][3][5][9][10] If breathing is difficult, oxygen may be required (medical professionals only).
Disposal Strategy

This compound contains a halogen (Bromine).[2][3][11] It cannot be disposed of in general organic waste if your facility segregates halogenated vs. non-halogenated waste.

  • Solid Waste: Place in a container labeled "Solid Hazardous Waste - Halogenated Organics."

  • Liquid Waste:

    • Combine with Halogenated Solvent Waste streams.

    • Do NOT mix with strong oxidizing acids (Nitric, Chromic) in the waste container, as this may liberate toxic Bromine gas (

      
      ).
      
  • Container Disposal: Triple rinse empty containers with a compatible solvent before disposal.

References

  • Sigma-Aldrich. (2024).[2] Safety Data Sheet: 4'-Bromo-2'-methoxyacetophenone. Retrieved from

  • PubChem. (n.d.). Compound Summary: 1-(4-Bromo-2-methoxyphenyl)ethanone.[1] National Library of Medicine. Retrieved from [1]

  • Ansell. (2022). Chemical Resistance Guide: Permeation & Degradation Data. Retrieved from [1]

  • Fisher Scientific. (2024). Safety Data Sheet: 4'-Bromo-2'-methoxyacetophenone. Retrieved from [1]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Bromo-2-methoxyphenyl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(4-Bromo-2-methoxyphenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.